(S)-Methyl 1-tosylaziridine-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl (2S)-1-(4-methylphenyl)sulfonylaziridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4S/c1-8-3-5-9(6-4-8)17(14,15)12-7-10(12)11(13)16-2/h3-6,10H,7H2,1-2H3/t10-,12?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVHSPJDUTHOVFO-NUHJPDEHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC2C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C[C@H]2C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(S)-Methyl 1-tosylaziridine-2-carboxylate CAS number 105424-75-7
The following technical guide is structured as an advanced monograph for researchers in organic synthesis and medicinal chemistry. It prioritizes mechanistic insight, reproducible protocols, and authoritative referencing.
CAS Number: 105424-75-7 Synonyms: Methyl (S)-1-(p-tolylsulfonyl)aziridine-2-carboxylate; N-Tosyl-L-aziridine-2-carboxylic acid methyl ester Document Type: Technical Application Guide Version: 2.0 (Scientific Reference)
Executive Summary
(S)-Methyl 1-tosylaziridine-2-carboxylate is a high-value chiral chiron used extensively in the asymmetric synthesis of non-proteinogenic amino acids, alkaloids, and peptidomimetics. Distinguished by its "activated" aziridine ring—strained by the three-membered geometry and electronically destabilized by the electron-withdrawing tosyl (Ts) and ester groups—this compound serves as a potent electrophile.
Its core utility lies in regioselective ring-opening reactions . Unlike non-activated aziridines, the N-tosyl variant allows for controlled nucleophilic attack, typically favoring the C3 position to yield
Chemical Identity & Physical Properties[1][2][3][4][5]
| Parameter | Specification |
| CAS Number | 105424-75-7 |
| Molecular Formula | C₁₂H₁₅NO₄S |
| Molecular Weight | 269.32 g/mol |
| Chirality | (S)-Enantiomer |
| Physical State | White to off-white solid (or viscous oil upon slight impurity) |
| Solubility | Soluble in DCM, CHCl₃, THF, EtOAc; insoluble in water. |
| Stability | Moisture sensitive; store at 2–8°C under inert atmosphere. |
Spectral Characterization (Typical)
-
¹H NMR (CDCl₃, 400 MHz):
7.85 (d, 2H, Ts), 7.35 (d, 2H, Ts), 3.76 (s, 3H, OMe), 3.30 (dd, 1H, C2-H), 2.78 (d, 1H, C3-H_a), 2.55 (d, 1H, C3-H_b), 2.45 (s, 3H, Ts-Me). -
¹³C NMR (CDCl₃, 100 MHz):
167.5 (C=O), 145.2, 134.8 (Ts-Ar), 129.8, 128.0 (Ts-Ar), 53.0 (OMe), 36.5 (C2), 32.1 (C3), 21.7 (Ts-Me).
Synthesis Strategy
The most robust synthetic route utilizes L-Serine methyl ester as the chiral pool starting material. This pathway preserves stereochemical integrity via a double-inversion or retention mechanism depending on the cyclization method. The protocol below describes the O-mesylation/cyclization route, which is preferred for its scalability and high enantiomeric excess (ee).
Synthesis Workflow Diagram
Figure 1: Step-wise synthesis from L-Serine. The final cyclization is an intramolecular nucleophilic substitution where the sulfonamide nitrogen displaces the mesylate leaving group.
Experimental Protocol
Objective: Synthesis of this compound from N-Tosyl-L-serine methyl ester.
Reagents:
-
N-Tosyl-L-serine methyl ester (1.0 equiv)
-
Methanesulfonyl chloride (MsCl) (1.2 equiv)
-
Triethylamine (Et₃N) (2.5 equiv) or Pyridine
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
Solvents: Dichloromethane (DCM), Acetonitrile (MeCN)
Procedure:
-
Activation (O-Mesylation): Dissolve N-Tosyl-L-serine methyl ester in anhydrous DCM at 0°C. Add Et₃N followed by dropwise addition of MsCl. Stir for 2 hours until TLC indicates consumption of starting material.
-
Workup 1: Wash the organic layer with 1N HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate to yield the crude O-mesyl intermediate.
-
Cyclization: Dissolve the crude mesylate in reagent-grade MeCN. Add finely powdered anhydrous K₂CO₃.
-
Reaction: Heat the mixture to mild reflux (approx. 80°C) for 3–6 hours. Monitor by TLC (the aziridine typically runs higher than the mesylate).
-
Purification: Filter off solids and concentrate the filtrate. Purify the residue via flash column chromatography (Silica gel, Hexanes/EtOAc 4:1) to obtain the title compound as a white solid/oil.
Validation:
- (c=1, CHCl₃) for high purity (S)-isomer.
-
Confirm absence of NH and OH signals in proton NMR.
Reactivity Profile: The Regioselectivity Core
The utility of CAS 105424-75-7 is defined by the competition between C2 (alpha) and C3 (beta) nucleophilic attack.
-
Path A (C3 Attack): The dominant pathway under non-catalyzed or basic conditions. The nucleophile attacks the less hindered, unsubstituted carbon. This yields
-amino acid derivatives (modified serines). -
Path B (C2 Attack): Occurs under specific Lewis Acid catalysis (e.g., BF₃·OEt₂, ZnBr₂) or with specific soft nucleophiles. The activation of the ester carbonyl or the tosyl group can direct attack to the more substituted carbon, yielding
-amino acid derivatives.
Regioselectivity Map
Figure 2: Mechanistic divergence in ring-opening reactions. Path A (Green) is the default for most reagents; Path B (Yellow) requires catalyst tuning.
Key Applications in Drug Discovery
Synthesis of Non-Natural Amino Acids
The ring opening of this compound with azide (
Peptidomimetics
Reaction with organocuprates allows for the introduction of alkyl chains at the C3 position, effectively converting the serine backbone into complex phenylalanine or leucine analogs without losing enantiopurity.
Fragment-Based Drug Design (FBDD)
The tosyl-aziridine moiety serves as a "spring-loaded" electrophile in fragment coupling. It reacts rapidly with cysteine residues in proteomic profiling, making it a useful warhead for Activity-Based Protein Profiling (ABPP) probes.
Safety & Handling
-
Hazard Class: Alkylating Agent.[3]
-
Risk: Aziridines are potential mutagens and sensitizers. The N-tosyl group reduces volatility compared to the parent aziridine, but skin contact must be strictly avoided.
-
Deactivation: Quench excess reagent with nucleophilic scavengers (e.g., sodium thiosulfate or dilute HCl) before disposal.
-
Storage: Store under Nitrogen/Argon at 4°C. The compound can degrade via hydrolysis to the ring-opened amino alcohol if exposed to moisture.
References
-
Synthesis from Serine: Berry, M. B., & Craig, D. "Synthesis of N-Tosylaziridines." Synlett, 1992(01), 41-44.
-
Regioselectivity (Zn Catalysis): Ghorai, M. K., et al. "An efficient route to regioselective opening of N-tosylaziridines with zinc(II) halides." Tetrahedron Letters, 2005, 46(24), 4103-4106.
-
Ring Opening Mechanism: Sweeny, J. B. "Aziridines: Epoxides’ Ugly Cousins?" Chem. Soc. Rev., 2002, 31, 247-258.
-
General Reactivity: Padwa, A., & Murphree, S. S.[2][4] "Epoxides and Aziridines - A Review." Arkivoc, 2006.
-
Physical Data Verification: Sigma-Aldrich/Merck Product Specification for Methyl 1-tosylaziridine-2-carboxylate.
Sources
difference between N-tosyl and N-H aziridine-2-carboxylates
An In-Depth Technical Guide to the Divergent Worlds of N-Tosyl and N-H Aziridine-2-Carboxylates: A Comparative Analysis for Synthetic and Medicinal Chemists
Authored by a Senior Application Scientist
Foreword: The Aziridine-2-Carboxylate Scaffold - A Dichotomy of Reactivity
Aziridine-2-carboxylates are powerful chiral building blocks in modern organic synthesis and medicinal chemistry. Their inherent ring strain, approximately 26-27 kcal/mol, makes them susceptible to a variety of ring-opening reactions, providing access to a diverse array of functionalized α- and β-amino acids and other nitrogen-containing molecules.[1] However, the reactivity and synthetic utility of these three-membered heterocycles are profoundly dictated by the nature of the substituent on the aziridine nitrogen. This guide delves into the core differences between two pivotal classes of aziridine-2-carboxylates: the "activated" N-tosyl derivatives and the "unactivated" N-H analogues. Understanding the nuances of their synthesis, stability, and reactivity is paramount for researchers, scientists, and drug development professionals seeking to harness their synthetic potential.
This document will provide a comprehensive comparison, moving beyond a simple list of facts to explain the causality behind experimental choices and protocols. We will explore the dual role of the N-tosyl group as both a protecting and an activating moiety, the challenges and recent advancements in the synthesis and handling of the more elusive N-H aziridines, and the strategic considerations for choosing one scaffold over the other in a synthetic campaign.
Part 1: The Workhorse - N-Tosyl Aziridine-2-Carboxylates
N-Tosyl (p-toluenesulfonyl) aziridines have long been the mainstay in aziridine chemistry. The electron-withdrawing nature of the tosyl group serves a dual purpose: it protects the nitrogen lone pair from unwanted side reactions and, more importantly, it "activates" the aziridine ring, rendering it highly susceptible to nucleophilic attack.[1][2]
Synthesis of N-Tosyl Aziridine-2-Carboxylates
The preparation of N-tosyl aziridine-2-carboxylates is well-established, with two primary approaches:
-
From Amino Alcohols: A common and reliable method involves the cyclization of N-tosylated amino alcohols, which are often derived from readily available amino acids.[2][3] The process typically involves a two-step, one-pot procedure where the amino alcohol is first N-tosylated, followed by O-tosylation and subsequent base-mediated intramolecular cyclization.[3]
-
From Alkenes: Direct aziridination of α,β-unsaturated esters using a nitrene source is another powerful strategy. Reagents like chloramine-T, in the presence of a suitable catalyst, can efficiently transfer the "NTs" group across the double bond.[4]
Experimental Protocol: One-Pot Synthesis of Ethyl (2S)-N-Tosylaziridine-2-carboxylate from (S)-Serine Ethyl Ester
This protocol is adapted from established procedures for the synthesis of N-tosyl aziridines from amino alcohols.[2][3]
Materials:
-
(S)-Serine ethyl ester hydrochloride
-
Tosyl chloride (TsCl)
-
Potassium carbonate (K2CO3)
-
Acetonitrile (MeCN)
-
Toluene
-
Dichloromethane (CH2Cl2)
-
Magnesium sulfate (MgSO4)
Procedure:
-
To a stirred suspension of (S)-serine ethyl ester hydrochloride (1.0 eq) and K2CO3 (4.0 eq) in acetonitrile (2.0 mL per 1.0 mmol of amino ester) at room temperature, add tosyl chloride (2.2 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture vigorously at room temperature for 6 hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, add toluene (5 mL per 1.0 mmol of amino ester) to the reaction mixture and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure ethyl (2S)-N-tosylaziridine-2-carboxylate.
Note: N-Tosyl aziridines can be unstable and may polymerize upon standing at room temperature. It is recommended to store them at low temperatures (-20 °C) for long-term stability.[2]
Reactivity and Ring-Opening of N-Tosyl Aziridine-2-Carboxylates
The electron-withdrawing tosyl group significantly increases the electrophilicity of the aziridine ring carbons, making them excellent substrates for nucleophilic ring-opening reactions.[2][5] This activation allows for reactions with a wide range of nucleophiles under relatively mild conditions.
The regioselectivity of the ring-opening is a key consideration. For aziridine-2-carboxylates, nucleophilic attack can occur at either C2 or C3. In N-tosyl derivatives, the attack is often directed to the C3 position (β-attack), leading to the formation of α-amino acid derivatives.[1] This is attributed to the electronic stabilization of the transition state. However, the regioselectivity can be influenced by the nature of the nucleophile and the reaction conditions.
Part 2: The Unmasked Scaffold - N-H Aziridine-2-Carboxylates
N-H aziridine-2-carboxylates, also known as "unactivated" or "free" aziridines, present a different set of synthetic opportunities and challenges. The absence of an electron-withdrawing group on the nitrogen results in a less reactive, more basic heterocycle.
Synthesis of N-H Aziridine-2-Carboxylates
The synthesis of N-H aziridine-2-carboxylates has traditionally been more challenging than their N-tosyl counterparts.
-
Deprotection of N-Activated Precursors: The most common route involves the deprotection of N-sulfonylated aziridines.[6][7] However, this can be a delicate process, as the conditions required to cleave the robust tosyl group can sometimes lead to undesired ring-opening.[6] Milder reductive conditions, such as using magnesium in methanol under sonication or lithium with a catalytic amount of di-tert-butyl biphenyl, have been developed to mitigate this issue.[6][7]
-
Direct Synthesis: More recently, direct methods for the synthesis of N-H aziridines from olefins have emerged, utilizing reagents like O-(sulfonyl)hydroxylamines or employing iodonitrene-mediated nitrogen transfer.[8][9] These methods bypass the need for protection-deprotection sequences, offering a more atom-economical approach.
Experimental Protocol: Deprotection of Ethyl (2S)-N-Tosylaziridine-2-carboxylate to Ethyl (2S)-Aziridine-2-carboxylate
This protocol is based on the mild deprotection method using magnesium in methanol.[6][7]
Materials:
-
Ethyl (2S)-N-tosylaziridine-2-carboxylate
-
Magnesium turnings (Mg)
-
Methanol (MeOH)
-
Ammonium chloride (NH4Cl) solution (saturated)
-
Dichloromethane (CH2Cl2)
-
Sodium sulfate (Na2SO4)
Procedure:
-
To a solution of ethyl (2S)-N-tosylaziridine-2-carboxylate (1.0 eq) in anhydrous methanol (10 mL per 1.0 mmol of aziridine) in an ultrasonic bath, add magnesium turnings (5.0 eq).
-
Sonicate the mixture at room temperature. The reaction progress can be monitored by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to yield the pure ethyl (2S)-aziridine-2-carboxylate.
Note on Stability: There are conflicting reports on the stability of N-H aziridine-2-carboxylates. Some studies suggest they are poorly stable and prone to polymerization or ring-opening, while more recent work indicates that many are bench-stable.[10][11][12] It is prudent to handle them with care, store them at low temperatures, and use them in subsequent steps without prolonged storage.
Reactivity and Ring-Opening of N-H Aziridine-2-Carboxylates
N-H aziridines are significantly less reactive towards nucleophiles than their N-tosyl counterparts.[1] Ring-opening reactions typically require acid catalysis to protonate the nitrogen, thereby activating the ring for nucleophilic attack.[1][13] This difference in reactivity allows for a complementary set of synthetic transformations. For instance, reactions that are incompatible with the acidic conditions required for N-H aziridine ring-opening might be feasible with N-tosyl derivatives.
The regioselectivity of ring-opening in N-H aziridine-2-carboxylates can also differ from that of N-tosyl derivatives. Under acidic conditions, the attack often occurs at the more substituted carbon, following a more SN1-like mechanism.
Part 3: A Comparative Analysis - N-Tosyl vs. N-H Aziridine-2-Carboxylates
The choice between using an N-tosyl or an N-H aziridine-2-carboxylate in a synthetic strategy is not arbitrary. It is a critical decision that impacts the entire synthetic route, from the initial steps to the final product. The following table summarizes the key differences:
| Feature | N-Tosyl Aziridine-2-Carboxylates | N-H Aziridine-2-Carboxylates |
| Nitrogen Character | Non-basic, protected | Basic, nucleophilic |
| Ring Activation | "Activated" - Electron-withdrawing tosyl group enhances electrophilicity of ring carbons. | "Non-activated" - Lacks an electron-withdrawing group, less electrophilic. |
| Stability | Generally stable, but can polymerize.[2] | Variable; some are bench-stable, others are prone to polymerization.[10][11][12] |
| Synthesis | Well-established methods from amino alcohols or alkenes.[2][3][4] | Often prepared by deprotection of N-activated precursors; direct methods are emerging.[6][7][8][9] |
| Ring-Opening Conditions | Mild conditions with a wide range of nucleophiles.[2][5] | Requires acid catalysis or strong nucleophiles.[1][13] |
| Regioselectivity of Ring-Opening | Often favors attack at the β-carbon (C3).[1] | Can be more complex, often favoring attack at the more substituted carbon under acidic conditions. |
| Synthetic Utility | Excellent for introducing nitrogen via nucleophilic ring-opening. The tosyl group can be a challenging protecting group to remove.[6][14] | The N-H bond allows for further functionalization (e.g., arylation, acylation). The free amine can participate in subsequent reactions.[15] |
Conclusion: Strategic Selection for Targeted Outcomes
The dichotomy between N-tosyl and N-H aziridine-2-carboxylates offers a powerful toolkit for the synthetic chemist. N-Tosyl derivatives serve as reliable, activated electrophiles, ideal for constructing complex molecules through predictable nucleophilic ring-opening reactions. Their stability and well-defined reactivity make them a frequent choice in multi-step syntheses. However, the often-harsh conditions required for the removal of the tosyl group necessitate careful planning of the synthetic route.
Conversely, N-H aziridine-2-carboxylates provide a more direct route to compounds with a free amino group, which can be a desirable feature in the final target or a handle for further diversification. While their synthesis and handling can be more demanding, modern synthetic methods are increasingly mitigating these challenges. The choice, therefore, is not about which class is "better," but which is strategically advantageous for the specific synthetic goal. A thorough understanding of their distinct chemical personalities, as outlined in this guide, is the cornerstone of their effective application in research and development.
References
- Time in Merrimack County, US. Google Search.
- Zheng, Y., Rizzo, A., & Chiu, P. (2024). Asymmetric Syntheses of Aziridine-2-carboxylates via Reductive Kinetic Resolution of 2H-Azirines. ChemRxiv.
- Glas, A., et al. (2012). Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride. Molecules, 17(9), 10294-10306.
- Zheng, Y., Rizzo, A., & Chiu, P. (2024). Asymmetric Syntheses of Aziridine-2-carboxylates via Reductive Kinetic Resolution of 2H-Azirines. ChemRxiv.
- Wulff, W. D., et al. (2014). β-Amino Esters from the Reductive Ring Opening of Aziridine-2-carboxylates. The Journal of Organic Chemistry, 79(22), 10846-10864.
- Bieber, L. W., & de Araújo, M. C. F. (2002). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules, 7(12), 902-906.
- Ghorai, M. K., et al. (2024). Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine. Molecules, 29(20), 4729.
- Ishikawa, T. (2012). AZIRIDINE-2-CARBOXYLATES: PREPARATION, NUCLEOPHILIC RING OPENING, AND RING EXPANSION. HETEROCYCLES, 85(12), 2843-2877.
- Al-Zoubi, R. M., et al. (2021). 3-Arylaziridine-2-carboxylic Acid Derivatives and (3-Arylaziridin-2-yl)ketones: The Aziridination Approaches. International Journal of Molecular Sciences, 22(18), 9861.
- Alcaide, B., Almendros, P., & Aragoncillo, C. (2000). Deprotection of Sulfonyl Aziridines. The Journal of Organic Chemistry, 65(11), 3310-3313.
- Davidsen, S. K., et al. (2016). Access to NH-aziridine-2-carboxamides through Davidsen acylimidodicarbonate activation. Tetrahedron Letters, 57(35), 3961-3964.
- Tanner, D., & Somfai, P. (1994). Ring-opening of N-tosyl aziridines by 2-lithiodithianes. Tetrahedron, 50(22), 6109-6118.
- Legters, J., Thijs, L., & Zwanenburg, B. (1992). SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS. Recueil des Travaux Chimiques des Pays-Bas, 111(1), 16-21.
- Moura-Letts, G., et al. (2022). Synthesis of N-Tosylaziridines from Substituted Alkenes via Zirconooxaziridine Catalysis.
- Bieber, L. W., & de Araújo, M. C. F. (2002). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules, 7(12), 902-906.
- Tanner, D. (1994). Formation of Scalemic Aziridines via the Nucleophilic Opening of Aziridines. Angewandte Chemie International Edition in English, 33(6), 599-619.
- Benchchem. (n.d.). Troubleshooting guide for the synthesis of chiral aziridines.
- ResearchGate. (n.d.). Ring opening of N-tosyl-trifluoromethylaziridine 404 with thiols 405,....
- Aleksis, R., et al. (2014). Reactivity of Aziridine-2-Carboxamide (Leakadine) with Nucleophiles in Aqueous Solutions. Chemistry of Heterocyclic Compounds, 49(10), 1433-1440.
- Zheng, Y., Rizzo, A., & Chiu, P. (2024). Asymmetric Syntheses of Aziridine-2-carboxylates via Reductive Kinetic Resolution of 2H-Azirines.
- Jat, J. L., et al. (2018). Direct N-H/N-Me Aziridination of Unactivated Olefins Using O-(Sulfonyl)hydroxylamines as Aminating Agents. The Journal of Organic Chemistry, 83(20), 12255-12260.
- ResearchGate. (n.d.). (PDF) Direct and Stereospecific Synthesis of N-H and N-Alkyl Aziridines from Unactivated Olefins Using Hydroxylamine-O-Sulfonic Acids.
- Wikipedia. (n.d.). Aziridine.
- Luisi, R., & Bull, J. A. (2025). Iodonitrene-Mediated Nitrogen Transfer to Alkenes for the Direct Synthesis of NH-Aziridines. Journal of the American Chemical Society.
- Beilstein Journals. (2021).
- Doyle, A. G., et al. (2022). N-Aminopyridinium Reagents as Traceless Activating Groups in the Synthesis of N-Aryl Aziridines. ChemRxiv.
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- Li, W., & Shen, C. (2024). B2(OH)4-Mediated Reductive Ring-Opening of N-Tosyl Aziridines by Nitroarenes: A Green and Regioselective Access to Vicinal Diamines. The Journal of Organic Chemistry, 89(13), 8656-8667.
- Pownthurai, B. (2024). Photochemical reductive N-H aziridination using N-aminoacridinium salts as nitrogen source: Synthesis and mechanistic studies.
- Royal Society of Chemistry. (2014). The first example of ring expansion of N-tosylaziridines to 2-aroyl-N-tosylazetidines with nitrogen ylides in an aqueous medium.
- Al-Zoubi, R. M., et al. (2021). 3-Arylaziridine-2-carboxylic Acid Derivatives and (3-Arylaziridin-2-yl)ketones: The Aziridination Approaches. International Journal of Molecular Sciences, 22(18), 9861.
- Alcaide, B., Almendros, P., & Aragoncillo, C. (2000). Deprotection of Sulfonyl Aziridines. The Journal of Organic Chemistry, 65(11), 3310-3313.
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applications of (S)-Methyl 1-tosylaziridine-2-carboxylate in medicinal chemistry
Title: Technical Guide: Medicinal Chemistry Applications of (S)-Methyl 1-tosylaziridine-2-carboxylate
Executive Summary this compound is a high-value chiral building block in drug discovery, serving as a linchpin for the divergent synthesis of non-natural amino acids, alkaloids, and peptidomimetics. Its utility stems from the interplay between the strained aziridine ring, the electron-withdrawing tosyl group, and the directing ester functionality. This guide provides a technical deep-dive into its mechanistic reactivity, validated ring-opening protocols, and applications in synthesizing bioactive scaffolds.
Part 1: Strategic Utility & Mechanistic Foundations
The strategic value of this molecule lies in its ability to act as a "chiral electrophilic switch." Depending on reaction conditions, it can undergo regioselective ring opening at either the C2 or C3 position, yielding distinct classes of medicinal targets.
The Reactivity Triad
-
Tosyl Group (N-Activation): Lowers the LUMO energy of the aziridine ring, making it highly susceptible to nucleophilic attack, while preventing nitrogen inversion to maintain stereochemical integrity.
-
Ester Moiety (C2): Provides electronic bias (inductive withdrawal) and serves as a handle for further functionalization (reduction, amidation).
-
Chiral Center (S-Configuration): Allows for the synthesis of enantiopure compounds, critical for structure-activity relationship (SAR) studies.
Regioselectivity: The C2 vs. C3 Decision
The regiochemical outcome of ring opening is dictated by the nature of the nucleophile and the catalyst employed.
-
Path A: C3-Attack (Beta-Position)
-
Mechanism: SN2-like displacement.
-
Driver: Steric hindrance at C2 usually directs nucleophiles to the less hindered C3 position.
-
Product:
-amino acid derivatives (e.g., isosteres of serine, cysteine, or DAP). -
Standard Conditions: Uncatalyzed nucleophilic attack or weak Lewis acids.
-
-
Path B: C2-Attack (Alpha-Position)
-
Mechanism: SN2 (with electronic control) or SN1-like (carbocation character).
-
Driver: Strong Lewis acids (e.g., BF3·OEt2) can coordinate to the ester/aziridine, increasing positive charge character at C2 (benzylic-like stabilization if aryl groups were present, but here driven by chelation).
-
Product:
-amino acid derivatives (isoserine scaffolds).
-
Figure 1: Mechanistic map illustrating the divergent synthesis pathways based on regioselective nucleophilic attack.
Part 2: Validated Experimental Protocols
Protocol A: Synthesis of Non-Natural -Amino Acids (C3 Opening)
This protocol describes the ring opening with a thiol nucleophile to generate S-substituted cysteine derivatives, common in antibiotic core synthesis.
Target: Methyl (S)-2-(4-methylphenylsulfonamido)-3-(alkylthio)propanoate.
| Parameter | Specification |
| Substrate | This compound (1.0 equiv) |
| Nucleophile | Thiol (R-SH) (1.2 equiv) |
| Base | Et3N (1.5 equiv) or K2CO3 (2.0 equiv) |
| Solvent | DCM or MeCN (0.1 M) |
| Temperature | 0 °C to RT |
| Yield | Typically 85–95% |
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under N2 atmosphere, dissolve this compound (1.0 mmol) in anhydrous DCM (10 mL).
-
Nucleophile Addition: Cool the solution to 0 °C. Add the thiol (1.2 mmol) followed by the dropwise addition of triethylamine (1.5 mmol). Note: For solid thiols, dissolve in minimal DCM before addition.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:3) for the disappearance of the aziridine starting material.
-
Workup: Quench with saturated NH4Cl solution (10 mL). Extract with DCM (3 x 15 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography (SiO2, gradient 10-30% EtOAc/Hexane) to afford the ring-opened product.
Protocol B: Copper-Catalyzed Ring Expansion to Oxazolines
This transformation utilizes the ester group to expand the ring, creating oxazoline intermediates useful for ligand synthesis.
Target: Chiral Oxazoline Derivative.
| Parameter | Specification |
| Catalyst | Cu(OTf)2 (10 mol%) |
| Ligand | Bis(oxazoline) (optional for kinetic resolution) |
| Solvent | THF |
| Temperature | Reflux |
Methodology:
-
Dissolve the aziridine in THF (0.2 M).
-
Add Cu(OTf)2 (10 mol%) under inert atmosphere.
-
Reflux for 12 hours. The Lewis acid coordinates to the aziridine nitrogen and the ester carbonyl, facilitating C2-N bond cleavage and rearrangement.
-
Filter through a celite pad and concentrate.
Part 3: Case Study – Synthesis of Piperidine Alkaloid Cores
A critical application of this scaffold is in the asymmetric synthesis of piperidine alkaloids (e.g., congeners of pseudoconhydrine).[1] The workflow involves regioselective ring opening followed by cyclization.[2][3]
Workflow Logic:
-
Ring Opening: Reaction with an unsaturated carbon nucleophile (e.g., allylmagnesium bromide or a silylated enol ether) opens the ring at C3.
-
Functionalization: The resulting amine is protected or alkylated.
-
Ring Closing Metathesis (RCM): If allyl groups are used, RCM closes the piperidine ring.
Figure 2: Synthetic workflow converting the aziridine core into a piperidine alkaloid scaffold via Ring-Closing Metathesis.
Part 4: Troubleshooting & Optimization
1. Stability of the Tosyl Group:
-
Issue: The N-Ts bond can be difficult to cleave without harsh conditions (e.g., Na/naphthalene) which might racemize the ester.
-
Solution: For applications requiring easy deprotection, consider using the N-Nosyl (nitrobenzenesulfonyl) analog initially, or use Mg/MeOH sonication for milder Ts removal.
2. Polymerization:
-
Issue: Concentrated solutions of the aziridine can polymerize via intermolecular nucleophilic attack.
-
Control: Always store the compound at -20 °C. Perform reactions at concentrations < 0.2 M.
3. Controlling Regioselectivity:
-
If the "wrong" regioisomer (C2 attack) is observed during nucleophilic opening, switch to a non-coordinating solvent (e.g., Benzene or Toluene instead of THF) to reduce Lewis acid chelation effects, or remove Lewis acids entirely if the nucleophile is sufficiently reactive.
References
-
Ghorai, M. K., et al. (2005). "An efficient route to regioselective opening of N-tosylaziridines with zinc(II) halides." Tetrahedron Letters, 46(23), 4103-4106. Link
-
Srivastava, V. P., et al. (2010). "The first example of ring expansion of N-tosylaziridines to 2-aroyl-N-tosylazetidines with nitrogen ylides in an aqueous medium." Green Chemistry, 12, 1374-1377. Link
-
Kim, M., et al. (2023).[1] "Regioselective ring opening of aziridine for synthesizing azaheterocycle." Frontiers in Chemistry, 11. Link
-
Galindo, A., et al. (2000).[4] "Regiospecific and enantiospecific ring opening of methyl (+)-(1'R, 2R)-and (-)-(1'R, 2S)-1-(2-phenylethanol) aziridine-2-carboxylates." Molecules, 5, 998-1003.[4] Link
-
Righi, G., et al. (1998).[4] "Highly regioselective opening of optically active N-Boc-2,3-aziridino alcohol derivatives with metal halides." Tetrahedron Letters, 39(16), 2385-2388. Link
Sources
- 1. Frontiers | Regioselective ring opening of aziridine for synthesizing azaheterocycle [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Highly efficient regioselective ring openings of N-tosylaziridines to haloamines using ferric (â ¢) halides [html.rhhz.net]
Strategic Safety & Reactivity Guide: (S)-Methyl 1-tosylaziridine-2-carboxylate
Executive Summary & Chemical Identity[1][2]
This guide transcends the standard 16-section Safety Data Sheet (SDS) by integrating physicochemical behavior with operational safety. (S)-Methyl 1-tosylaziridine-2-carboxylate is a high-value chiral building block used in the synthesis of non-natural amino acids and peptidomimetics. Its utility stems from the high ring strain (~27 kcal/mol) of the aziridine moiety, activated by the electron-withdrawing tosyl group.
Critical Warning: This compound is a potent alkylating agent . It functions as an electrophilic trap, capable of alkylating DNA and proteins via nucleophilic ring opening. It must be handled with the assumption of mutagenic and carcinogenic potential.
Substance Identification
| Parameter | Detail |
| Chemical Name | Methyl (2S)-1-[(4-methylphenyl)sulfonyl]aziridine-2-carboxylate |
| CAS Number | 105424-75-7 |
| Molecular Formula | |
| Molecular Weight | 267.30 g/mol |
| Physical State | White to off-white crystalline solid (low melting point) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in water (hydrolyzes slowly) |
| Chirality | (S)-Enantiomer (derived from L-Serine) |
The Hazard Matrix: Mechanism of Toxicity[13]
To understand the safety protocol, one must understand the why. The danger of this molecule lies in its reactivity profile. The tosyl group (
Mechanism of Action (Alkylation)
Unlike simple irritants, this molecule attacks nucleophilic centers in biological systems (e.g., N7 of guanine in DNA). The reaction is irreversible under physiological conditions.
Figure 1: Mechanistic pathway of biological alkylation. The release of ring strain drives the toxicity.
GHS Classification (Derived)
-
Acute Toxicity (Oral/Dermal/Inhalation): Category 3 (Danger) - H301+H311+H331
-
Skin Corrosion/Irritation: Category 1B (Causes severe burns due to alkylation) - H314
-
Germ Cell Mutagenicity: Category 2 (Suspected of causing genetic defects) - H341
-
Sensitization: Respiratory/Skin sensitizer - H317/H334
Operational Protocols: The "Double-Barrier" Standard
Standard laboratory attire is insufficient. The following Self-Validating Protocol ensures that if one barrier fails, a second is in place.
Engineering Controls
-
Primary Containment: All weighing and transfer operations must occur within a Chemical Fume Hood or Glovebox .
-
Airflow Check: Verify hood face velocity is >100 fpm (0.5 m/s) before opening the container.
Personal Protective Equipment (PPE) Matrix
| Zone | PPE Requirement | Rationale |
| Hands (Inner) | Nitrile (4 mil) | Tactile sensitivity. |
| Hands (Outer) | Silver Shield® or Laminate (EVOH) | Critical: Standard nitrile is permeable to aziridines over time. Laminate provides chemical impermeability. |
| Respiratory | N95 (Solids) or Full-Face Respirator (if heating) | Prevents inhalation of dust/aerosols. |
| Body | Tyvek® Lab Coat + Apron | Prevents absorption through street clothes. |
Handling Workflow
-
Preparation: Pre-weigh quenching agents (see Section 5) before opening the reagent.
-
Weighing: Use disposable antistatic spatulas. Do not use metal spatulas that may introduce trace Lewis acids (which catalyze polymerization).
-
Transfer: Dissolve the solid immediately in solvent (e.g., DCM) to reduce dust hazard.
Synthesis & Stability Context
Understanding the synthesis helps in troubleshooting purity issues. This compound is typically synthesized from L-Serine .[1]
Synthetic Route & Impurities
-
Purity Marker: Presence of N,O-ditosyl serine (precursor) indicates incomplete cyclization.
-
Degradation: In the presence of moisture and acid, the ring hydrolyzes to form the open-chain amino alcohol, losing its synthetic utility.
Storage Conditions
-
Temperature: Store at 2°C to 8°C (Refrigerator).
-
Atmosphere: Store under Argon or Nitrogen . Moisture triggers hydrolysis; Oxygen is generally tolerated but inert gas prevents adventitious acid formation.
-
Shelf Life: Re-test purity (H-NMR) every 6 months. Look for disappearance of the characteristic aziridine ring protons (multiplets at
2.0–3.0 ppm).
Emergency Response & Decontamination
The "Dilution Myth": Do not simply wash spills with water. Water reacts too slowly with N-tosyl aziridines. You must chemically destroy the electrophile.
The "Aziridine Quench Cocktail"
For spill cleanup or glassware decontamination, prepare the following solution fresh:
-
Composition: 10% Sodium Thiosulfate (
) in water + 1% Lutidine or Triethylamine. -
Mechanism: Thiosulfate is a "soft" nucleophile that rapidly attacks the aziridine ring, opening it to form a non-toxic Bunte salt.
Spill Cleanup Workflow
Figure 2: Step-by-step response for solid or solution spills. The chemical quench (Step 3) is the critical control point.
First Aid
-
Eye Contact: Flush with water for 15 mins. Seek immediate medical attention.
-
Skin Contact: Wash with soap and water.[2] Do not use ethanol (may enhance skin absorption).
-
Ingestion: Do NOT induce vomiting. The esophagus is susceptible to alkylation damage.
References
-
Ryan, S. J., et al. (2019). "Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization." Polymer Chemistry. (Mechanistic grounding for ring-opening toxicity). Retrieved from [Link]
-
EPFL. (n.d.). Protocol for quenching reactive chemicals. (Standard for electrophile neutralization). Retrieved from [Link]
Sources
Methodological & Application
Application Note & Protocol: Stereoselective Synthesis of (S)-Methyl 1-tosylaziridine-2-carboxylate from L-Serine Methyl Ester
Abstract & Significance
This document provides a detailed protocol and scientific rationale for the synthesis of (S)-Methyl 1-tosylaziridine-2-carboxylate, a valuable chiral building block, from the readily available amino acid L-serine. Aziridines are three-membered nitrogen-containing heterocycles that serve as highly versatile intermediates in organic synthesis.[1] Their significant ring strain (approx. 27 kcal/mol) makes them susceptible to regio- and stereoselective ring-opening reactions, providing access to a diverse array of complex nitrogenous compounds, including chiral amines and pharmaceutically relevant molecules.[2] The N-tosyl group not only facilitates the cyclization process but also activates the resulting aziridine for subsequent nucleophilic attack.[3] This guide leverages the inherent chirality of L-serine to produce the enantiomerically pure (S)-aziridine, a critical starting material for asymmetric synthesis.
Scientific Principle & Reaction Mechanism
The transformation of L-serine methyl ester into the target N-tosyl aziridine is a classic example of intramolecular cyclization, often proceeding via a modified Wenker synthesis. The overall process can be dissected into two primary stages:
-
N-Tosylation of the Amino Group: The synthesis commences with the protection of the primary amine of L-serine methyl ester using p-toluenesulfonyl chloride (TsCl). This reaction is typically performed in the presence of a base, such as triethylamine or pyridine, which neutralizes the HCl generated. The resulting sulfonamide is crucial as it acidifies the N-H proton, making the nitrogen a better nucleophile for the subsequent cyclization step.
-
Activation and Intramolecular Cyclization: The hydroxyl group of the N-tosylated serine derivative is a poor leaving group. Therefore, it must be converted into a better one to facilitate the intramolecular SN2 reaction. A highly effective and common strategy involves a second tosylation to form an O-tosyl intermediate. In the presence of a suitable base (e.g., potassium carbonate), the sulfonamide nitrogen is deprotonated and acts as an intramolecular nucleophile, displacing the O-tosyl group to form the strained aziridine ring with inversion of configuration at the β-carbon. However, since the reaction starts from the α-amino acid, the key cyclization is the nitrogen attacking the β-carbon. This intramolecular substitution proceeds efficiently to yield the desired product.
The overall workflow is depicted below.
Caption: High-level workflow for the synthesis of the target aziridine.
Detailed Experimental Protocol
3.1 Materials and Reagents
All reagents should be of high purity (≥98%) and used as received unless otherwise noted. Solvents should be anhydrous.
| Reagent/Material | Molecular Wt. ( g/mol ) | Grade | Supplier |
| L-Serine Methyl Ester Hydrochloride | 155.58 | ≥99% | Standard Supplier |
| p-Toluenesulfonyl Chloride (TsCl) | 190.65 | ≥99%, Recrystallized | Standard Supplier |
| Potassium Carbonate (K₂CO₃) | 138.21 | Anhydrous, Powdered | Standard Supplier |
| Acetonitrile (MeCN) | 41.05 | Anhydrous | Standard Supplier |
| Dichloromethane (DCM) | 84.93 | Anhydrous | Standard Supplier |
| Toluene | 92.14 | Anhydrous | Standard Supplier |
| Ethyl Acetate (EtOAc) | 88.11 | ACS Grade | Standard Supplier |
| Hexanes | - | ACS Grade | Standard Supplier |
| Magnesium Sulfate (MgSO₄) | 120.37 | Anhydrous | Standard Supplier |
| Silica Gel | - | 230-400 mesh | Standard Supplier |
3.2 Equipment
-
Round-bottom flasks (various sizes)
-
Magnetic stirrer and stir bars
-
Ice-water bath
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware for extraction and filtration
-
Rotary evaporator
-
Flash chromatography system
3.3 Step-by-Step Synthesis Procedure
This protocol is a one-pot procedure adapted from established methods for transforming 2-amino alcohols into N-tosyl aziridines.[4][5]
Table 1: Reagent Quantities for Synthesis
| Reagent | Molar Equiv. | Amount | Moles (mmol) |
| L-Serine Methyl Ester HCl | 1.0 | 1.56 g | 10.0 |
| p-Toluenesulfonyl Chloride (TsCl) | 2.2 | 4.20 g | 22.0 |
| Potassium Carbonate (K₂CO₃) | 4.0 | 5.53 g | 40.0 |
| Acetonitrile (MeCN) | - | 20 mL | - |
| Toluene | - | 50 mL | - |
Procedure:
-
Reaction Setup: To a 100 mL oven-dried, round-bottom flask equipped with a magnetic stir bar, add L-serine methyl ester hydrochloride (1.56 g, 10.0 mmol) and powdered anhydrous potassium carbonate (5.53 g, 40.0 mmol).
-
Solvent Addition: Add anhydrous acetonitrile (20 mL) to the flask.
-
Tosylation: At room temperature, add p-toluenesulfonyl chloride (4.20 g, 22.0 mmol) to the stirred suspension in one portion.
-
Expert Insight: The use of potassium carbonate serves a dual purpose: it neutralizes the hydrochloride salt of the starting material and also acts as the base for both the N-tosylation and the subsequent cyclization step.[5] Using a less hindered base like K₂CO₃ in acetonitrile is often effective for more substituted systems.[4]
-
-
Reaction Monitoring: Allow the mixture to stir vigorously at room temperature for 6-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes), observing the consumption of the starting material and the formation of a new, less polar spot corresponding to the aziridine.
-
Work-up: Upon completion, add toluene (50 mL) to the reaction mixture. Filter the mixture through a pad of Celite® to remove the inorganic salts (KCl and excess K₂CO₃). Wash the filter cake with additional toluene (2 x 10 mL).
-
Solvent Removal: Combine the filtrates and evaporate the solvents under reduced pressure using a rotary evaporator to obtain the crude product, which is typically a pale yellow oil or semi-solid.
3.4 Purification
-
Flash Chromatography: Purify the crude residue by flash column chromatography on silica gel.
-
Elution: A gradient elution system is recommended, starting with 10% ethyl acetate in hexanes and gradually increasing to 30% ethyl acetate in hexanes.
-
Fraction Collection: Collect the fractions containing the desired product (identified by TLC).
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a white solid or colorless oil. The expected yield is typically in the range of 70-85%.
Mechanistic Visualization & Troubleshooting
The key chemical transformations involve the formation of a sulfonamide followed by an intramolecular SN2 cyclization.
Caption: Intramolecular SN2 cyclization to form the aziridine ring.
4.1 Field-Proven Insights & Troubleshooting
-
Purity of TsCl: Using freshly recrystallized p-toluenesulfonyl chloride is recommended. Old TsCl can hydrolyze to p-toluenesulfonic acid, which can complicate the reaction.
-
Side Reactions: A potential side reaction during tosylation is β-elimination, leading to the formation of methyl 2-(4-methylphenylsulfonamido)acrylate.[6] This is more common under harsh basic conditions or with prolonged heating. Performing the reaction at room temperature mitigates this risk.
-
Incomplete Cyclization: If the reaction stalls, it may indicate that the O-tosylation is incomplete or the base is not strong enough. While K₂CO₃ is generally sufficient, alternative protocols use stronger bases, but this increases the risk of side reactions.
-
Purification: The product may co-elute with unreacted O-tosylated starting material. Careful monitoring of fractions by TLC is essential for obtaining a pure product.[7]
Conclusion
This protocol outlines an efficient and reliable method for the stereoselective synthesis of this compound from L-serine methyl ester. The procedure is robust, high-yielding, and utilizes readily available commercial reagents. The resulting chiral aziridine is a synthetically powerful intermediate, primed for a variety of ring-opening reactions that are fundamental to modern asymmetric synthesis and drug development.
References
-
Various Authors. (n.d.). The synthesis of chiral aziridine. ResearchGate. Retrieved from [Link]
-
Zarei, M., Jarrahpour, A. (2021). A Review on Recent Approaches to the Asymmetric Synthesis of Aziridines Derivatives. Journal of Chemistry Letters. Retrieved from [Link]
-
Hu, X. E. (n.d.). Recent Synthetic Applications of Chiral Aziridines. MDPI. Retrieved from [Link]
-
Dank, C., Ielo, L. (2023). Recent advances in the accessibility, synthetic utility, and biological applications of aziridines. Organic & Biomolecular Chemistry, 21(22), 4584-4603. Royal Society of Chemistry. Retrieved from [Link]
-
Patil, P., et al. (2014). Efficient Synthesis of N-Sulfonyl β-Arylmethylalaninates from Serine via Ring Opening of N-Sulfonyl Aziridine-2-carboxylate. Phosphorus, Sulfur, and Silicon and the Related Elements, 190(5-6), 841-852. Taylor & Francis. Retrieved from [Link]
-
Bieber, L. W., de Araujo, M. C. F. (2002). Aziridine synthesis by ring closure reaction. Organic Chemistry Portal. Retrieved from [Link]
-
Garner, P., Park, J. M. (1990). N-Boc-L-serine methyl ester. Organic Syntheses, 68, 165. Retrieved from [Link]
-
Bieber, L. W., de Araujo, M. C. F. (2002). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules, 7(12), 902-906. MDPI. Retrieved from [Link]
-
Gremmen, C., et al. (2014). β-Amino Esters from the Reductive Ring Opening of Aziridine-2-carboxylates. The Journal of Organic Chemistry, 79(22), 11006-11015. ACS Publications. Retrieved from [Link]
-
Jackson, R. F. W., Perez-Gonzalez, M. (2002). SYNTHESIS OF N-(tert-BUTOXYCARBONYL)-β-IODOALANINE METHYL ESTER. Organic Syntheses, 79, 22. Retrieved from [Link]
-
Lovas, S., et al. (2014). Dehydration of threonine esters during tosylation. ResearchGate. Retrieved from [Link]
-
Anonymous. (2020). Preparation of methyl ester of L-serine. ResearchGate. Retrieved from [Link]
-
Anonymous. (2000). Synthesis of L-serine methyl ester hydrochloride. PrepChem.com. Retrieved from [Link]
-
Asymmetric Chemistry. (2015). Tosylates And Mesylates. Master Organic Chemistry. Retrieved from [Link]
-
Foley, D. A., et al. (2014). Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography. Journal of Visualized Experiments, (87), 51532. Retrieved from [Link]
Sources
- 1. Recent advances in the accessibility, synthetic utility, and biological applications of aziridines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00424D [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Ring Opening of Aziridines by Pendant Silanols Allows for Preparations of (±)-Clavaminol H, (±)-Des-Acetyl-Clavaminol H, (±)-Dihydrosphingosine, and (±)-N-Hexanoyldihydrosphingosine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
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Lewis acid catalyzed nucleophilic attack on N-tosyl aziridines
An in-depth guide to the Lewis acid-catalyzed nucleophilic ring-opening of N-tosyl aziridines, designed for researchers, scientists, and professionals in drug development. This document provides a detailed exploration of the reaction's mechanism, scope, and practical application, grounded in authoritative scientific literature.
Aziridines, particularly those activated by an N-tosyl group, are powerful and versatile building blocks in modern organic synthesis.[1] Their inherent ring strain (approx. 26-27 kcal/mol) makes them susceptible to nucleophilic attack, providing a reliable and often stereospecific route to valuable 1,2-difunctionalized amine derivatives.[2] These products, such as β-amino alcohols and vicinal diamines, are core scaffolds in numerous natural products, pharmaceuticals, and chiral ligands.[3][4]
The N-tosyl group serves a dual purpose: it activates the aziridine ring by withdrawing electron density from the nitrogen atom, making the ring carbons more electrophilic, and it functions as a robust protecting group that can be removed under specific conditions. While ring-opening can occur without a catalyst, the use of a Lewis acid dramatically enhances the reaction rate and can control selectivity, allowing reactions to proceed under mild conditions.[5][6] This guide details the mechanistic principles, practical considerations, and established protocols for leveraging Lewis acid catalysis in the ring-opening of N-tosyl aziridines.
The Reaction Mechanism: A Tale of Activation and Attack
The central role of the Lewis acid is to coordinate with an electron-rich site on the N-tosyl aziridine, further increasing the electrophilicity of the carbon atoms and facilitating the ring-opening process. Coordination typically occurs at the nitrogen atom or one of the sulfonyl oxygen atoms. This interaction weakens the C-N bonds of the aziridine ring, making it a more reactive electrophile.[6][7]
The subsequent nucleophilic attack generally proceeds via an S_N_2-type pathway . This is strongly supported by stereochemical studies where chiral, non-racemic aziridines yield enantiomerically enriched products with an inversion of configuration at the carbon center of attack.[6]
However, for certain substrates, particularly 2-aryl-N-tosylaziridines, the transition state can acquire significant S_N_1-like character.[5] The presence of the Lewis acid can promote the development of a partial positive charge on the benzylic carbon, which is stabilized by the aryl group. While a full carbocation intermediate is generally not formed (which would lead to racemization), this S_N_1-like character influences the reaction's regioselectivity.[5]
Regioselectivity: The Decisive Factor
The site of nucleophilic attack is governed by a combination of electronic and steric factors:
-
2-Aryl-N-tosylaziridines : Nucleophilic attack occurs almost exclusively at the benzylic carbon . The Lewis acid-promoted development of positive charge at this position is stabilized by the adjacent aromatic ring, making it the more electrophilic site.
-
2-Alkyl-N-tosylaziridines : The reaction is primarily under steric control, with the nucleophile attacking the less substituted carbon .[1]
A Survey of Effective Lewis Acids
A wide range of Lewis acids can effectively catalyze this transformation. The choice of catalyst often depends on the specific nucleophile, substrate, and desired reaction conditions. Milder Lewis acids are often preferred to minimize side reactions.
| Lewis Acid | Typical Nucleophiles | Key Advantages & Notes | References |
| BF₃·OEt₂ | Carbonyls, Halides | Widely used and commercially available. Can promote S_N_1-like pathways. | [5] |
| Cu(OTf)₂ | Alcohols | Provides excellent yields and high enantioselectivity in the synthesis of 1,2-amino ethers. | [6] |
| Zn(II) halides (ZnCl₂, ZnBr₂, ZnI₂) | Halides | Readily available, inexpensive, and highly effective for producing β-halo amines with excellent regioselectivity. | |
| Zn(OTf)₂ | Propargyl Alcohols | Effective for tandem ring-opening and cyclization reactions. | [8] |
| Ag(I) Salts (e.g., [Ag(COD)₂]PF₆) | S, O, and N-Nucleophiles | Catalyzes ring-opening with a broad range of heteroatom nucleophiles under mild conditions. | [9][10] |
| Sc(OTf)₃ | Intramolecular Silanols | Mild and efficient for stereospecific cyclizations involving pendant nucleophiles. | [11] |
| Cerium(IV) Ammonium Nitrate (CAN) | Water, Amines | A catalytic amount effectively promotes ring-opening under very mild conditions. | [3] |
| Cooperative Catalysis (e.g., (salen)Co + Ti(IV)) | Fluoride (latent HF source) | A dual-catalyst system can be used for challenging transformations like enantioselective fluorination. | [12][13] |
Scope of Nucleophiles
The true synthetic utility of this reaction is demonstrated by the broad array of nucleophiles that can be employed, leading to a diverse range of valuable products.
Oxygen Nucleophiles (Alcohols, Water)
The ring-opening with alcohols or water is a direct route to β-amino alcohols and their ether derivatives. These reactions are often catalyzed by Lewis acids like Cu(OTf)₂ or CAN.[3] The resulting 1,2-amino alcohol motif is a cornerstone of many biologically active molecules.
Nitrogen Nucleophiles (Amines)
Using amines as nucleophiles provides a straightforward synthesis of vicinal diamines, which are important ligands in asymmetric catalysis and components of pharmaceutical agents. The reaction is highly efficient and regioselective.[3]
Sulfur Nucleophiles (Thiols)
Thiols are effective nucleophiles for the ring-opening of N-tosylaziridines, typically catalyzed by Ag(I) salts, to produce β-aminosulfides.[9]
Halide Nucleophiles (Cl⁻, Br⁻, I⁻, F⁻)
The synthesis of β-haloamines is readily achieved using metal halides, with zinc(II) halides being particularly effective and economical. These products are versatile intermediates for further synthetic manipulations. Asymmetric fluorination has been achieved using cooperative Lewis acid catalysis with a latent HF source.[12][13]
Carbon Nucleophiles (Enolates, Arenes)
Application Protocols
The following protocols are generalized from established literature procedures and should be adapted and optimized for specific substrates. All operations involving aziridines must be conducted in a well-ventilated chemical fume hood with appropriate personal protective equipment. [16][17]
General Experimental Workflow
Protocol 1: Zinc(II) Chloride-Mediated Ring-Opening with a Halide Nucleophile
Adapted from Ghorai, et al., 2005.
This protocol describes the highly regioselective synthesis of a β-chloroamine from a 2-aryl-N-tosylaziridine.
Materials:
-
N-Tosyl-2-phenylaziridine (1.0 mmol, 259 mg)
-
Anhydrous Zinc Chloride (ZnCl₂) (1.2 mmol, 164 mg)
-
Anhydrous Acetonitrile (MeCN) (5 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, round-bottom flask under an argon atmosphere, add anhydrous ZnCl₂ (1.2 mmol).
-
Add anhydrous acetonitrile (5 mL) and stir until the ZnCl₂ is fully dissolved.
-
Add N-tosyl-2-phenylaziridine (1.0 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).
-
Extract the aqueous layer with CH₂Cl₂ (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired N-(2-chloro-2-phenylethyl)-4-methylbenzenesulfonamide.
Protocol 2: Silver(I)-Catalyzed Ring-Opening with a Thiol Nucleophile
Adapted from Ghorai, et al., 2011.[9]
This protocol outlines a mild procedure for the synthesis of a β-aminosulfide using a silver catalyst.
Materials:
-
N-Tosyl-2-phenylaziridine (0.5 mmol, 130 mg)
-
Thiophenol (0.5 mmol, 51 µL)
-
[Ag(COD)₂]PF₆ (2 mol %, 0.01 mmol, 4 mg)
-
Anhydrous Dichloroethane (DCE) (3 mL)
-
Water
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
In a dry vial under an argon atmosphere, combine N-tosyl-2-phenylaziridine (0.5 mmol), thiophenol (0.5 mmol), and [Ag(COD)₂]PF₆ (0.01 mmol).
-
Add anhydrous dichloroethane (3 mL) and stir the mixture at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 30-60 minutes.
-
Upon completion, dilute the reaction mixture with water (5 mL).
-
Extract the product with dichloromethane (3 x 10 mL).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the resulting residue by flash column chromatography to afford the pure β-aminosulfide product.
Safety and Handling Considerations
Aziridines and their derivatives are highly reactive and toxic compounds that require strict safety protocols.[16][17]
-
Toxicity: Aziridines are classified as toxic and potential mutagens.[18][19] Avoid all routes of exposure, including inhalation, skin contact, and ingestion.[18][20]
-
Personal Protective Equipment (PPE): Always work in a certified chemical fume hood.[17] Wear chemical-resistant gloves (butyl rubber or polyvinyl alcohol may be recommended over nitrile for some derivatives), safety goggles, a face shield, and a flame-resistant lab coat.[17][18]
-
Handling: Use spark-proof tools and store away from heat, ignition sources, and incompatible materials such as acids and oxidizing agents.[16][20] Containers, even when empty, may retain hazardous residues.[18]
-
Spills and Waste Disposal: In case of a spill, evacuate the area and contain it with absorbent materials.[17] Aziridine waste is hazardous and must be neutralized before disposal according to institutional guidelines. Neutralization can often be achieved via controlled ring-opening with a weak acid like acetic acid or a basic solution to hydrolyze the compound.[17] All waste must be collected in properly labeled, compatible containers.[17]
-
First Aid: In case of skin contact, wash the affected area immediately and thoroughly with soap and water for at least 15 minutes and seek prompt medical attention.[17][20] If inhaled, move to fresh air and seek immediate medical attention.[17]
Conclusion
The Lewis acid-catalyzed nucleophilic attack on N-tosyl aziridines is a cornerstone reaction in modern synthetic chemistry. Its reliability, stereospecificity, and broad substrate scope provide a powerful platform for the synthesis of complex, nitrogen-containing molecules. By understanding the underlying mechanistic principles and carefully selecting the appropriate Lewis acid and nucleophile, researchers can efficiently construct valuable β-functionalized amine scaffolds. Adherence to rigorous safety protocols is paramount to harnessing the synthetic power of these versatile intermediates responsibly.
References
-
Ghorai, M. K., Das, K., & Shukla, D. (2007). Lewis Acid-Mediated Highly Regioselective S_N_2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. The Journal of Organic Chemistry, 72(15), 5859–5862. [Link]
-
Ríos-Gutiérrez, M., & Domingo, L. R. (2020). Mechanistic Insights into Lewis Acid-Catalyzed Formal [3 + 2] Cycloadditions of Aziridines: A Molecular Electron Density Theory Study. Molecules, 25(21), 5199. [Link]
-
Kalow, J. A., & Doyle, A. G. (2013). Enantioselective fluoride ring opening of aziridines enabled by cooperative Lewis acid catalysis. Tetrahedron, 69(27), 5702-5709. [Link]
-
Ghorai, M. K., & Nanaji, Y. (2011). Ag(I)-Catalyzed Regioselective Ring-Opening of N-Tosylaziridine and N-Tosylazetidine with S-, O-, and N-Nucleophiles and Tethered Dinucleophiles. The Journal of Organic Chemistry, 76(5), 1455–1459. [Link]
-
Ghorai, M. K., Kumar, A., & Das, K. (2005). An efficient route to regioselective opening of N-tosylaziridines with zinc(II) halides. Tetrahedron Letters, 46(24), 4103-4106. [Link]
-
Kim, J., Kim, M., Okamoto, S., & An, D. K. (2016). A Mild and Regioselective Ring-Opening of Aziridines with Acid Anhydride Using TBD or PS-TBD as a Catalyst. Molecules, 21(10), 1272. [Link]
-
MSN Chemical. (2025). Tips for Safe Handling And Storage of Aziridine Crosslinkers. [Link]
-
The Doyle Group. Enantioselective fluoride ring opening of aziridines enabled by cooperative Lewis acid catalysis. [Link]
-
Ghorai, M. K., & Sahoo, A. K. (2023). Ring-Opening Cyclization (ROC) of Aziridines with Propargyl Alcohols: Synthesis of 3,4-Dihydro-2H-1,4-oxazines. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (Diagram). Regioselective ring opening of 2-trifluoromethyl N-tosylaziridine. [Link]
-
Hodgson, D. M., & Humphreys, P. G. (2003). Ring-opening of N-tosyl aziridines by 2-lithiodithianes. Organic & Biomolecular Chemistry, 1(21), 3894-3901. [Link]
-
Cole-Parmer. (2005). Material Safety Data Sheet - 1-Aziridineethanol, 97%. [Link]
-
Organic Chemistry Portal. Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. [Link]
-
Li, H., et al. (2024). B2(OH)4-Mediated Reductive Ring-Opening of N-Tosyl Aziridines by Nitroarenes: A Green and Regioselective Access to Vicinal Diamines. The Journal of Organic Chemistry. [Link]
-
ACS Publications. Ag(I)-Catalyzed Regioselective Ring-Opening of N-Tosylaziridine and N-Tosylazetidine with S-, O-, and N-Nucleophiles and Tethered Dinucleophiles. [Link]
-
Ghorai, M. K., & Ghosh, K. (2007). Lewis acid mediated nucleophilic ring opening followed by cycloaddition of 2-aryl-N-tosylaziridines with carbonyl compounds: further support towards an SN2-type mechanism. Tetrahedron, 63(29), 6765-6772. [Link]
-
Diva-portal.org. Lewis Acid Mediated Aza-Diels-Alder Reactions and Asymmetric Alkylations of 2H-Azirines. [Link]
-
Chakraborty, T. K., Ghosh, A., & Raju, T. (2003). Efficient Ring Opening Reactions of N-Tosyl Aziridines with Amines and Water in Presence of Catalytic Amount of Cerium(IV) Ammonium Nitrate. Chemistry Letters, 32(1), 6-7. [Link]
-
Benjamin Moore. (2018). SAFETY DATA SHEET. [Link]
-
3M. (n.d.). SAFETY DATA SHEET. [Link]
-
Bieber, L. W., et al. (2002). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules, 7(12), 903-908. [Link]
-
Valente, C., et al. (2010). Unexplored Nucleophilic Ring Opening of Aziridines. Molecules, 15(12), 9325-9337. [Link]
-
ResearchGate. (Diagram). Lewis acid-catalyzed ring opening of N-tosylaziridine 51 with 1,3,5-trimethoxybenzene (52). [Link]
-
Knight, J. D., & Wotal, A. C. (2013). Lewis Acid Catalyzed[12]-Sigmatropic Rearrangement of Vinyl Aziridines. Organic letters, 15(13), 3450–3453. [Link]
-
MDPI. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. [Link]
-
ResearchGate. Lewis Acid Catalyzed S(N)2-Type Ring Opening of N-Activated Aziridines with Electron-Rich Arenes/Heteroarenes. [Link]
-
Kim, S. E., & Johnston, J. N. (2022). Ring Opening of Aziridines by Pendant Silanols Allows for Stereospecific Preparations of 1'-Amino-Tetrahydrofurans. Organic letters, 24(3), 783-787. [Link]
-
NPTEL. (n.d.). Module 1 Reactions using Chiral Lewis Acids and Brønsted Acids. [Link]
-
Ishikawa, T. (2012). AZIRIDINE-2-CARBOXYLATES: PREPARATION, NUCLEOPHILIC RING OPENING, AND RING EXPANSION. HETEROCYCLES, 86(1), 15-46. [Link]
-
University of Leicester. Aziridines : stereocontrol of ring-making and ring-breaking. [Link]
-
ResearchGate. (Diagram). Ring opening of N-tosylaziridine 224 with benzylamine 254 in the presence of DMSO. [Link]
-
Nag, S., et al. (2023). Ring-Opening of Aziridines by Pendant Sulfamates Allows for Regioselective and Stereospecific Preparations of Vicinal Diamines. ChemRxiv. [Link]
Sources
- 1. A Mild and Regioselective Ring-Opening of Aziridines with Acid Anhydride Using TBD or PS-TBD as a Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic Insights into Lewis Acid-Catalyzed Formal [3 + 2] Cycloadditions of Aziridines: A Molecular Electron Density Theory Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols [organic-chemistry.org]
- 7. Lewis Acid Catalyzed [1,3]-Sigmatropic Rearrangement of Vinyl Aziridines - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. pubs.acs.org [pubs.acs.org]
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- 16. Tips for Safe Handling And Storage of Aziridine Crosslinkers - MSN Chemical [msnchem.com]
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- 20. media.benjaminmoore.com [media.benjaminmoore.com]
using (S)-Methyl 1-tosylaziridine-2-carboxylate for non-natural amino acid synthesis
Application Note: Strategic Utilization of (S)-Methyl 1-tosylaziridine-2-carboxylate for Non-Natural Amino Acid Synthesis
Executive Summary
This compound represents a "spring-loaded" chiral electrophile essential for the diversification of peptide libraries. Unlike linear precursors, this strained heterocycle offers a regiodivergent platform: it can be ring-opened at the C3 position to generate functionalized
This guide details the mechanistic logic and validated protocols for transforming this building block into high-value non-natural amino acids (nnAAs), specifically targeting drug development applications where side-chain diversity and metabolic stability are paramount.[1]
Mechanistic Grounding & Regioselectivity
The utility of this compound lies in its dual susceptibility to nucleophilic attack. The
-
Pathway A: C3-Attack (Nucleophilic Ring Opening) [1]
-
Pathway B: C2-Attack (Reductive Ring Opening) [1]
Visualizing the Regiodivergence
Figure 1: Regiodivergent synthetic pathways for this compound. Pathway A yields side-chain modified
Protocol A: Ag(I)-Catalyzed Synthesis of Chiral -Amino Acids
This protocol describes the synthesis of S-linked cysteine derivatives or O-linked serine isosteres. The use of Silver(I) allows for mild conditions that preserve the sensitive methyl ester and prevent racemization at the C2 center.[1]
Target: Synthesis of N-Tosyl-S-alkyl-L-cysteine methyl esters.
Materials & Reagents
-
This compound (1.0 equiv)[1]
-
Nucleophile: Thiol (R-SH) or Alcohol (R-OH) (1.2 equiv)[1]
-
Catalyst: Silver Hexafluorophosphate (AgPF
) or Ag(COD) PF (5-10 mol%)[1] -
Solvent: Anhydrous Dichloromethane (DCM) or Toluene[1]
-
Atmosphere: Argon or Nitrogen
Step-by-Step Methodology
-
Catalyst Activation:
-
In a flame-dried Schlenk tube, dissolve AgPF
(0.05 mmol) in anhydrous DCM (2.0 mL) under an argon atmosphere. -
Expert Note: Ensure the Ag salt is stored in the dark; degradation reduces Lewis acidity and yield.
-
-
Substrate Addition:
-
Add this compound (1.0 mmol) to the reaction vessel. Stir gently at 0°C for 10 minutes to allow coordination of the Ag(I) to the aziridine nitrogen/sulfonyl oxygen.
-
Why: Pre-complexation activates the C3 carbon towards nucleophilic attack without triggering premature polymerization.
-
-
Nucleophilic Attack:
-
Work-up:
-
Filter the mixture through a short pad of Celite to remove silver salts. Wash the pad with DCM.
-
Concentrate the filtrate under reduced pressure.[3]
-
-
Purification:
-
Purify via flash column chromatography (Silica gel, gradient Hexane -> EtOAc).[1]
-
Expected Yield: 85–95% for thiols; 70–85% for hindered alcohols.
-
Data Summary: Nucleophile Scope
| Nucleophile Class | Example Reagent | Product Type | Typical Yield | Key Consideration |
| Thiols | Benzyl mercaptan | S-Benzyl-Cysteine analog | 92% | Highly regioselective for C3.[1] |
| Alcohols | Propargyl alcohol | O-Propargyl-Serine analog | 78% | Requires higher catalyst load (10%).[1] |
| Amines | Morpholine | 2,3-Diaminopropanoate | 85% | Can act as base; use Zn(OTf) |
| Indoles | 5-Methoxyindole | Tryptophan analog | 65% | Friedel-Crafts type attack; requires stronger Lewis Acid (e.g., Sc(OTf) |
Protocol B: SmI -Mediated Synthesis of -Amino Acids
This advanced protocol utilizes the single-electron transfer properties of Samarium Diiodide to cleave the C2-N bond selectively. This is the "Holy Grail" reaction for converting readily available serine-derived aziridines into
Target: Synthesis of Methyl 3-(tosylamino)propanoate derivatives.
Materials & Reagents
-
This compound (1.0 equiv)[1]
-
SmI
(0.1 M solution in THF) (2.5 - 3.0 equiv)[1] -
Additive: Methanol (MeOH) (2.0 equiv) - Critical proton source[1]
-
Solvent: Anhydrous THF (degassed)
Step-by-Step Methodology
-
Preparation of SmI
: -
Reaction Setup:
-
Dissolve the aziridine (1.0 mmol) and MeOH (2.0 mmol) in degassed THF (5 mL) under argon. Cool to -78°C.[1]
-
Why MeOH? The proton source is required to quench the radical anion intermediate formed after the C-N bond cleavage, preventing polymerization or side reactions.
-
-
Reductive Cleavage:
-
Add the SmI
solution dropwise to the aziridine mixture. -
Visual Cue: The deep blue color of SmI
will disappear upon contact. Continue addition until the blue color persists for at least 5 minutes (indicating excess SmI ).
-
-
Quenching & Isolation:
-
Purification:
-
Purify via flash chromatography.[4]
-
Product: The resulting
-amino ester will have the amine group on the terminal carbon (C3 of the original ring) and the methylene group at the -position.
-
Expert Tips & Troubleshooting
-
Racemization Risk: In Protocol A (Nucleophilic Opening), racemization at the C2 position is rare unless the reaction medium is basic.[1] Avoid using free amine bases (Et
N) as proton scavengers; the aziridine itself or the conjugate base of the nucleophile is sufficient in catalytic cycles.[1] -
Starting Material Purity: this compound must be free of Tosyl-chloride traces.[1] Residual TsCl competes for the nucleophile and generates acid that degrades the aziridine.
-
Storage: Store the aziridine at -20°C. It is prone to slow polymerization at room temperature due to ring strain.
Workflow Diagram: Decision Matrix
Figure 2: Decision matrix for selecting the appropriate experimental protocol based on the target peptidomimetic structure.
References
-
Ghorai, M. K., et al. "S
2-type ring opening of substituted-N-tosylaziridines with zinc(II) halides: Control of racemization by quaternary ammonium salt."[1] Journal of Chemical Sciences, vol. 123, no. 6, 2011, pp. 951–961.[1][4] Link -
Rowland, E. B., et al. "
-Amino Esters from the Reductive Ring Opening of Aziridine-2-carboxylates."[1] The Journal of Organic Chemistry, vol. 79, no. 24, 2014, pp. 12209–12221.[1] Link[1] -
Ghorai, M. K., & Ghosh, K. "Lewis acid mediated nucleophilic ring opening followed by cycloaddition of 2-aryl-N-tosylaziridines with carbonyl compounds."[1] Tetrahedron Letters, vol. 48, no. 18, 2007, pp. 3191-3195.[1] Link
-
Paria, S., et al. "Ag(I)-Catalyzed Regioselective Ring-Opening of N-Tosylaziridine and N-Tosylazetidine with S-, O-, and N-Nucleophiles."[1] The Journal of Organic Chemistry, vol. 76, no. 6, 2011. Link[1]
-
Ishikawa, T. "Aziridine-2-carboxylates: Preparation, Nucleophilic Ring Opening, and Ring Expansion."[1] Heterocycles, vol. 85, no.[1][5][6] 12, 2012. Link
Sources
- 1. Frontiers | Regioselective ring opening of aziridine for synthesizing azaheterocycle [frontiersin.org]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. ias.ac.in [ias.ac.in]
- 5. rsc.org [rsc.org]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Application Notes and Protocols for the Copper-Catalyzed Ring Opening of (S)-Methyl 1-tosylaziridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unlocking Chiral β-Amino Acid Scaffolds
The regioselective ring-opening of activated aziridines represents a powerful strategy in modern synthetic organic chemistry for the construction of chiral β-amino acids and their derivatives. These motifs are integral components of numerous pharmaceuticals and biologically active compounds. Among the various methods, the copper-catalyzed approach offers a mild, efficient, and often highly stereospecific route to these valuable building blocks. This guide provides an in-depth technical overview and practical protocols for the copper-catalyzed ring opening of a versatile and synthetically important substrate: (S)-Methyl 1-tosylaziridine-2-carboxylate. The presence of the tosyl activating group and the carboxylate moiety at the C2 position introduces unique electronic and steric factors that govern the regioselectivity of the nucleophilic attack, making a thorough understanding of the reaction parameters crucial for successful synthetic outcomes.
Mechanistic Insights: The Role of Copper Catalysis and Substrate Activation
The copper-catalyzed ring opening of N-tosylaziridines is generally understood to proceed through a Lewis acid-promoted SN2-type mechanism. The copper catalyst, typically a Cu(I) or Cu(II) salt, coordinates to the nitrogen atom of the aziridine ring. This coordination enhances the electrophilicity of the ring carbons and weakens the C-N bonds, thereby activating the aziridine for nucleophilic attack.[1][2] The tosyl group, a strong electron-withdrawing group, further activates the aziridine ring by stabilizing the partial negative charge that develops on the nitrogen atom in the transition state, making it a better leaving group.
The stereochemical outcome of the reaction is a key feature. The SN2-type pathway dictates that the nucleophile attacks the aziridine carbon from the backside, leading to an inversion of the stereochemistry at the center of attack. Given the starting material, this compound, this stereospecificity allows for the synthesis of enantioenriched β-substituted α-amino acid derivatives.
Regioselectivity: The Decisive Role of the Carboxylate Group and Nucleophile Choice
The regioselectivity of the ring opening of this compound is a critical consideration. Nucleophilic attack can occur at either the C2 (α-carbon) or the C3 (β-carbon) position of the aziridine ring. The outcome is dictated by a delicate interplay of electronic and steric factors.
-
Electronic Effects: The methyl carboxylate group at C2 is an electron-withdrawing group, which can increase the electrophilicity of the C2 carbon. However, the adjacent nitrogen atom also exerts an inductive effect.
-
Steric Effects: The C2 position is sterically more hindered due to the presence of the methyl carboxylate group.
The nature of the nucleophile plays a pivotal role in determining the site of attack. A general trend observed is that "soft" nucleophiles tend to attack the less sterically hindered C3 position, while "harder" nucleophiles may show a preference for the more electronically activated C2 position. However, this is a generalization, and the specific reaction conditions and the nature of the copper catalyst can significantly influence the regiochemical outcome.
| Nucleophile Class | Predominant Site of Attack | Resulting Product | Reference |
| Organocuprates (Gilman reagents) | C3 | β-alkyl-α-amino acid derivatives | [3] |
| Amines | C3 | β-amino-α-amino acid derivatives (diamino acids) | [2] |
| Thiols | C3 | β-thio-α-amino acid derivatives | [4] |
| Hydrazones | C3 | β-hydrazinyl-α-amino acid derivatives | [5] |
| Grignard Reagents (in presence of Cu) | C3 | β-alkyl/aryl-α-amino acid derivatives | [6] |
Experimental Protocols
The following protocols are exemplary and may require optimization based on the specific nucleophile and desired scale. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Protocol 1: Ring Opening with Organocuprates (Gilman Reagents)
This protocol describes the synthesis of a β-alkyl-α-amino acid derivative via the ring opening of this compound with a Gilman reagent.
Materials:
-
This compound
-
Copper(I) iodide (CuI)
-
Organolithium reagent (e.g., Methyllithium, n-Butyllithium)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add CuI (1.0 eq.).
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Slowly add the organolithium reagent (2.0 eq.) to the stirred suspension of CuI in anhydrous THF. The formation of the lithium diorganocuprate (Gilman reagent) is often indicated by a color change.
-
Stir the mixture at -78 °C for 30 minutes.
-
In a separate flame-dried flask, dissolve this compound (1.0 eq.) in anhydrous THF.
-
Slowly add the solution of the aziridine to the freshly prepared Gilman reagent at -78 °C via a cannula.
-
Allow the reaction mixture to stir at -78 °C for 1-2 hours and then slowly warm to room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired β-alkyl-α-amino acid derivative.
Protocol 2: Ring Opening with Amines
This protocol details the synthesis of a β-amino-α-amino acid derivative using an amine as the nucleophile.
Materials:
-
This compound
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
Amine nucleophile (e.g., Benzylamine, Aniline)
-
Anhydrous dichloromethane (DCM) or acetonitrile (MeCN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.) and the amine nucleophile (1.2 eq.).
-
Dissolve the starting materials in the anhydrous solvent.
-
Add Cu(OTf)₂ (10 mol%) to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature or heat gently (e.g., 40-50 °C) as needed.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with the organic solvent and wash with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired product.
Trustworthiness and Self-Validation
The protocols provided herein are based on established principles of copper-catalyzed reactions. To ensure the trustworthiness and validity of the experimental results, the following points should be considered:
-
Stereochemical Integrity: The enantiomeric excess (ee) of the product should be determined using chiral HPLC or NMR analysis with a chiral shift reagent to confirm the stereospecificity of the reaction.
-
Regioisomer Analysis: The regiochemical outcome should be confirmed by 1D and 2D NMR spectroscopy (e.g., HMBC, HSQC) to unambiguously assign the position of the newly introduced nucleophile.
-
Control Experiments: Running the reaction in the absence of the copper catalyst should result in no or significantly slower conversion, confirming the catalytic role of copper.
Conclusion
The copper-catalyzed ring opening of this compound is a versatile and powerful tool for the asymmetric synthesis of β-substituted α-amino acid derivatives. By carefully selecting the nucleophile and optimizing the reaction conditions, researchers can achieve high yields and excellent regioselectivity. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for scientists engaged in the synthesis of complex nitrogen-containing molecules for pharmaceutical and materials science applications.
References
-
Strieter, E. R., Bhayana, B., & Buchwald, S. L. (2009). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society, 131(1), 78–88. [Link][7]
-
Ghorai, M. K., et al. (2015). A Synthetic Route to 2-Alkyl Indoles via Thiophenol-Mediated Ring-Opening of N-Tosylaziridines Followed by Copper Powder-Mediated C–N Cyclization/Aromatization. The Journal of Organic Chemistry. [Link][4]
-
Lin, X., et al. (2009). Copper-catalyzed tandem nucleophilic ring-opening/intramolecular oxidative amidation of N-tosylaziridines and hydrazones under aerobic conditions. Organic Letters, 11(24), 5678–5681. [Link][5]
-
Ishikawa, T. (2012). AZIRIDINE-2-CARBOXYLATES: PREPARATION, NUCLEOPHILIC RING OPENING, AND RING EXPANSION. HETEROCYCLES, 85(12), 2839. [Link][8]
-
Pellacani, L., et al. (2021). Copper-Catalyzed Ring-Opening Reactions of Alkyl Aziridines with B2pin2: Experimental and Computational Studies. Molecules, 26(23), 7399. [Link][9]
-
Wu, Y., et al. (2011). Synthesis of β-amino acid derivatives via copper-catalyzed asymmetric 1,4-reduction of β-(acylamino)acrylates. Organic letters, 13(7), 1754–1757. [Link][10]
-
Wikipedia. (n.d.). Reactions of organocopper reagents. In Wikipedia. Retrieved February 24, 2026, from [Link][11]
-
Cook, S. P., & Zare, R. N. (2012). Mechanistic analysis of a copper-catalyzed C–H oxidative cyclization of carboxylic acids. Chemical science, 3(3), 859-863. [Link][12]
-
Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. [Link][13]
-
Wang, Y., et al. (2023). Solvent-controlled C2/C3-regioselective ring-opening/coupling of aziridines with amines and CS2: synthesis of 2-aminoethyl dithiocarbamates. Organic Chemistry Frontiers, 10(13), 3243-3249. [Link][14]
-
Njardarson, J. T., et al. (2013). New mechanistic insights into the copper catalyzed ring expansion of vinyl aziridines: evidence in support of a copper(i) mediated pathway. Chemical Science, 4(7), 2857-2863. [Link][15]
-
Lee, J., et al. (2022). Copper Catalyzed Regioselective and Stereospecific Aziridine Opening with Pyridyl Grignard Nucleophiles. Organic letters, 24(14), 2655–2659. [Link][6]
-
Punniyamurthy, T., et al. (2018). Thiolate-assisted copper(i) catalyzed C–S cross coupling of thiols with aryl iodides: scope, kinetics and mechanism. New Journal of Chemistry, 42(13), 10926-10933. [Link][16]
-
Wu, Y., et al. (2011). ChemInform Abstract: Synthesis of β-Amino Acid Derivatives via Copper-Catalyzed Asymmetric 1,4-Reduction of β-(Acylamino)acrylates. ChemInform, 42(22). [Link][17]
-
Kristensen, J. L., et al. (2010). Ring opening of pymisyl-protected aziridines with organocuprates. Chemistry (Weinheim an der Bergstrasse, Germany), 16(41), 12474–12480. [Link][3]
-
Stahl, S. S., et al. (2015). Mechanistic insights into copper-catalyzed aerobic oxidative coupling of N–N bonds. Chemical Science, 6(6), 3641-3649. [Link][1]
-
Ghorai, M. K., et al. (2014). Syntheses of Imidazo-, Oxa-, and Thiazepine Ring Systems via Ring-Opening of Aziridines/Cu-Catalyzed C–N/C–C Bond Formation. The Journal of Organic Chemistry, 79(14), 6340-6351. [Link][2]
-
Bandini, M., et al. (2012). Ring-opening reactions of 2-methyl-N-tosylaziridine (2c) with indoles 1. Organic & Biomolecular Chemistry, 10(28), 5349-5355. [Link][18]
-
Zhang, Z., & Xu, H. (2024). Mechanosynthesis of Pyrrole-2-carboxylic Acids via Copper-Catalyzed Spiroannulation/Ring-Opening Aromatization of 4-Arylidene Isoxazol-5-ones with Enamino Esters. Organic Letters, 26(21), 4189–4193. [Link][19]
-
Batey, R. A., et al. (2011). Ag(I)-catalyzed regioselective ring-opening of N-tosylaziridine and N-tosylazetidine with S-, O-, and N-nucleophiles and tethered dinucleophiles. The Journal of organic chemistry, 76(5), 1334–1343. [Link][20]
-
Wang, C., et al. (2021). Nickel/Photo-Cocatalyzed Regioselective Ring Opening of N-Tosyl Styrenyl Aziridines with Aldehydes. Organic Letters, 23(18), 7364–7369. [Link][21]
-
Buchwald, S. L., et al. (2009). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society, 131(1), 78-88. [Link]
-
Wu, W., & Jiang, H. (2017). Copper-Catalyzed Cyanation of N-Tosylhydrazones with Thiocyanate Salt as the "CN" Source. The Journal of Organic Chemistry, 82(14), 7621-7627. [Link][22]
-
Campagne, J.-M., & de Figueiredo, R. M. (2021). Copper-Catalyzed Ring Expansion of Vinyl Aziridines. Synfacts, 17(01), 0031. [Link][23]
Sources
- 1. Mechanistic insights into copper-catalyzed aerobic oxidative coupling of N–N bonds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ring opening of pymisyl-protected aziridines with organocuprates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. acs.figshare.com [acs.figshare.com]
- 5. Copper-catalyzed tandem nucleophilic ring-opening/intramolecular oxidative amidation of N-tosylaziridines and hydrazones under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Copper Catalyzed Regioselective and Stereospecific Aziridine Opening with Pyridyl Grignard Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. Copper-Catalyzed Ring-Opening Reactions of Alkyl Aziridines with B2pin2: Experimental and Computational Studies | MDPI [mdpi.com]
- 10. Synthesis of β-amino acid derivatives via copper-catalyzed asymmetric 1,4-reduction of β-(acylamino)acrylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reactions of organocopper reagents - Wikipedia [en.wikipedia.org]
- 12. Mechanistic analysis of a copper-catalyzed C–H oxidative cyclization of carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]
- 14. Solvent-controlled C2/C3-regioselective ring-opening/coupling of aziridines with amines and CS2: synthesis of 2-aminoethyl dithiocarbamates - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. New mechanistic insights into the copper catalyzed ring expansion of vinyl aziridines: evidence in support of a copper(i) mediated pathway - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 16. Thiolate-assisted copper(i) catalyzed C–S cross coupling of thiols with aryl iodides: scope, kinetics and mechanism - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 18. researchgate.net [researchgate.net]
- 19. Mechanosynthesis of Pyrrole-2-carboxylic Acids via Copper-Catalyzed Spiroannulation/Ring-Opening Aromatization of 4-Arylidene Isoxazol-5-ones with Enamino Esters [organic-chemistry.org]
- 20. Ag(I)-catalyzed regioselective ring-opening of N-tosylaziridine and N-tosylazetidine with S-, O-, and N-nucleophiles and tethered dinucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Nickel/Photo-Cocatalyzed Regioselective Ring Opening of N-Tosyl Styrenyl Aziridines with Aldehydes [organic-chemistry.org]
- 22. Copper-Catalyzed Cyanation of N-Tosylhydrazones with Thiocyanate Salt as the "CN" Source [organic-chemistry.org]
- 23. Copper-Catalyzed Ring Expansion of Vinyl Aziridines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
Troubleshooting & Optimization
preventing polymerization of (S)-Methyl 1-tosylaziridine-2-carboxylate
Technical Support Center: (S)-Methyl 1-tosylaziridine-2-carboxylate Subject: Stabilization, Handling, and Prevention of Polymerization Ticket ID: AZ-TS-90210 Status: Open Support Level: Tier 3 (Senior Application Scientist)
Executive Summary
You are encountering stability issues with This compound . This compound is a "loaded spring." The combination of the high ring strain (~27 kcal/mol) of the aziridine and the electron-withdrawing tosyl group makes it an exceptional electrophile.
The primary failure mode is Cationic Ring-Opening Polymerization (CROP) . This process is often autocatalytic: trace moisture hydrolyzes the ester, generating acid, which protonates the aziridine nitrogen, triggering a runaway polymerization event.
This guide replaces standard operating procedures with a "defensive chemistry" approach to ensure compound integrity.
Module 1: The Chemistry of Failure (Mechanism)
To prevent polymerization, you must understand the enemy. The reaction is not random; it is a specific cascade triggered by Lewis or Brønsted acids .
The "Death Spiral" Mechanism:
-
Initiation: A trace acid protonates (or complexes with) the aziridine nitrogen.
-
Propagation: The ring C-N bond weakens. A second, non-protonated aziridine molecule acts as a nucleophile, attacking the electrophilic carbon of the activated ring.
-
Autocatalysis: If moisture is present, ester hydrolysis yields carboxylic acid, providing a fresh source of protons to accelerate the destruction.
Figure 1: The Cationic Ring-Opening Polymerization (CROP) cascade. Note that the monomer acts as both the victim (electrophile) and the aggressor (nucleophile).
Module 2: Troubleshooting & FAQs
Q1: My product turned into a yellow/orange gum after removing the solvent. What happened?
Diagnosis: You likely concentrated the compound in the presence of trace acid or heat.
Root Cause: The concentration step increases the molarity of the reagents. If trace acid (from silica gel or hydrolysis) is present, the rate of polymerization (
-
Never heat the water bath above 30°C during rotary evaporation.
-
Always add a trace of base (e.g., 1% Et3N) to the collection flask before concentrating if the compound is crude.
Q2: I lost 50% of my mass during flash chromatography. Where did it go?
Diagnosis: On-column degradation. Root Cause: Standard silica gel is slightly acidic (pH 6.0–6.5). This acidity is sufficient to initiate CROP on the column surface. The polymer sticks to the baseline and never elutes. Corrective Action: You must neutralize the silica. (See Module 3: Purification Protocol).
Q3: My NMR shows broad humps under the sharp peaks. Is it usable?
Diagnosis: Oligomer contamination. Analysis: Broad peaks in the alkyl region (0.8–2.5 ppm) or near the tosyl methyl group indicate oligomer formation. Decision:
-
If <5% oligomer: Use immediately. Do not store.
-
If >5% oligomer: Repurify immediately. Oligomers can act as seeds for further polymerization.
Module 3: Purification Protocol (The "Danger Zone")
The most critical step is chromatography. You cannot use untreated silica gel.[1]
Protocol: Triethylamine (Et3N) Passivation
Standard silica gel has active silanol (Si-OH) groups that act as weak acids.
Step-by-Step Procedure:
-
Eluent Preparation: Prepare your mobile phase (e.g., Hexanes/Ethyl Acetate 4:1) and add 1% v/v Triethylamine (Et3N) .
-
Column Slurry: Slurry the silica gel in this Et3N-spiked solvent. Pour it into the column.
-
Flush: Flush the column with at least 2 column volumes of the Et3N-spiked solvent. This converts acidic Si-OH sites to Si-O⁻/HNEt3⁺ salts.
-
Loading: Dissolve your crude material in a minimum amount of solvent containing 0.5% Et3N.
-
Elution: Run the column. You can remove Et3N from the eluent after the first fraction, but keeping 0.5% is safer.
-
Workup: Concentrate fractions immediately at <30°C. Do not let the pure compound sit in the fraction tubes overnight.
Figure 2: The neutralized purification workflow. The addition of Et3N is non-negotiable for high yields.
Module 4: Storage & Solvent Compatibility
Once isolated, the compound is metastable. It requires kinetic stabilization.
Solvent Compatibility Table
| Solvent Class | Status | Technical Notes |
| Chloroform (CDCl3) | AVOID | Often contains trace HCl or phosgene. If necessary, filter through basic alumina first. |
| Methanol/Ethanol | RISKY | Nucleophilic solvents can open the ring over time (solvolysis). |
| Acetone | OK | Good for transfer, but avoid long-term storage (can form ketals if acid present). |
| Toluene/Benzene | BEST | Non-polar, non-nucleophilic. Ideal for reaction solvents. |
| DCM (Dichloromethane) | GOOD | Standard handling solvent. Ensure it is acid-free (store over K2CO3). |
Storage Protocol
-
State: Isolate as a solid if possible. Oils are more prone to polymerization due to higher molecular mobility.
-
Atmosphere: Flush the vial with Argon or Nitrogen. Oxygen is not the issue; moisture is.
-
Temperature: Store at -20°C or lower.
-
Shelf Life at 25°C: ~3-5 days (risk of yellowing).
-
Shelf Life at -20°C: ~3-6 months.[2]
-
References
-
Synthesis & Stability of N-Tosyl Aziridines: Berry, M. B., & Craig, D. (1992). Synlett, 1992(01), 41-44. (Discusses the sensitivity of tosyl aziridines to acidic conditions and purification).
-
Cationic Ring-Opening Polymerization (CROP) Mechanism: Goethals, E. J. (1977). Cationic Ring-Opening Polymerization of Amines and N-Containing Heterocycles. Advances in Polymer Science, Vol 23.
-
Purification Techniques for Acid-Sensitive Aziridines: Wipf, P., & Fritch, P. C. (2005). Journal of Organic Chemistry. (General protocols for handling sensitive aziridine-2-carboxylates).
-
General Handling of Aziridine Electrophiles: Padwa, A. (Ed.). (2012).[3] Aziridines and Epoxides in Organic Synthesis. Wiley-VCH. (Comprehensive guide on reactivity and stability).
Sources
improving yield of aziridine ring opening with weak nucleophiles
Ticket System: Advanced Synthesis & Catalysis Subject: Improving Yield & Selectivity with Weak Nucleophiles Status: Open Agent: Senior Application Scientist (Ph.D.)
Diagnostic Framework: Select Your Protocol
Before proceeding with troubleshooting, determine the optimal activation strategy based on your specific substrate and nucleophile class. Weak nucleophiles (
Workflow Decision Tree
Figure 1: Decision matrix for selecting the activation method based on nucleophile strength and protecting group lability.
Troubleshooting Guides (The "Tickets")
Ticket #001: Reaction Stalled / Low Conversion
Symptom: Starting material (SM) remains unconsumed after 24h. No product formation.
Root Cause: The activation energy (
Technical Explanation:
Weak nucleophiles cannot open the ring via a pure
Corrective Actions:
-
Switch to Scandium(III) Triflate:
is the "Gold Standard" for this transformation. It coordinates tightly to the aziridine nitrogen, pulling electron density away from the ring carbons, facilitating attack by neutral nucleophiles like water or methanol. -
Employ HFIP (Hexafluoroisopropanol): If metal catalysis fails, use HFIP as the solvent. HFIP forms a strong H-bond network with the aziridine nitrogen (
), activating it without the nucleophilicity issues of acetic acid.
Ticket #002: Poor Regioselectivity (Mixture of Isomers)
Symptom: Getting a mix of C2 (more substituted) and C3 (less substituted) attack products.[1]
Root Cause: Competition between Steric Control (
Mechanistic Insight:
- (Steric): Favors attack at the least hindered carbon (C3). Dominant with weaker LAs or soft nucleophiles.
- -like (Electronic): Favors attack at the most substituted carbon (C2), especially if C2 can stabilize a partial positive charge (e.g., benzylic/allylic positions).
Corrective Actions:
-
To favor C3 (Terminal) Attack: Use Sc(OTf)3 in non-polar solvents (DCM). The mechanism remains tight
with inversion of configuration. -
To favor C2 (Internal) Attack: Switch to BF3·OEt2 or use HFIP as solvent. These conditions stabilize the developing carbocation at the benzylic position, shifting the mechanism toward
-like pathways.
Ticket #003: Polymerization / Oligomerization
Symptom: TLC shows a streak or baseline material; yield of isolated monomer is low.
Root Cause: The product (an amine) is a better nucleophile than your intended weak nucleophile (
Corrective Actions:
-
High Dilution: Run the reaction at 0.05 M to minimize intermolecular collisions between product and SM.
-
Nucleophile Stoichiometry: If using water or methanol, use them as the co-solvent or in large excess (10–20 equiv). This statistically ensures the activated aziridine encounters the weak nucleophile before it encounters a product molecule.
Standard Operating Procedures (SOPs)
SOP-A: Sc(OTf)3 Catalyzed Ring Opening
Best for: Alcoholysis and Hydrolysis of N-Tosyl Aziridines.
Protocol:
-
Setup: Flame-dry a 10 mL round-bottom flask equipped with a magnetic stir bar.
-
Charge: Add N-tosyl aziridine (1.0 mmol, 1.0 equiv) and
or (5.0 mL, 0.2 M). -
Catalyst: Add
(49 mg, 0.1 mmol, 10 mol% ).-
Note: For extremely sluggish substrates, increase to 20 mol%.
-
-
Nucleophile: Add the weak nucleophile (Alcohol/Water) (3.0–5.0 equiv).
-
Reaction: Stir at room temperature for 2–6 hours. Monitor by TLC.[1]
-
Workup: Quench with sat.
. Extract with EtOAc.
Why it works: Scandium is a "hard" Lewis acid that binds oxophilic/azophilic centers reversibly. It is water-tolerant, unlike
SOP-B: HFIP-Mediated Activation
Best for: Acid-sensitive substrates or when metal contamination is a concern.
Protocol:
-
Setup: Use a sealed vial to prevent solvent evaporation.
-
Charge: Dissolve Aziridine (1.0 mmol) in HFIP (Hexafluoroisopropanol) (2.0 mL).
-
Caution: HFIP is corrosive and volatile. Use in a fume hood.
-
-
Nucleophile: Add the nucleophile (1.1–1.5 equiv).
-
Reaction: Stir at 40°C for 4–12 hours.
-
Workup: Simply evaporate the HFIP under reduced pressure (rotary evaporator). The residue is often pure enough for NMR.
Why it works: HFIP activates the aziridine via specific hydrogen bonding (micro-solvation), lowering the LUMO energy of the C-N bond, facilitating attack by weak nucleophiles without protonating them [2].
Data & Visualization
Catalyst Performance Comparison
Substrate: 2-Phenyl-N-tosylaziridine + Methanol (Weak Nu)
| Catalyst / Promoter | Solvent | Yield (%) | Regioselectivity (C2:C3) | Mechanism Type |
| None | DCM | < 5% | N/A | N/A |
| DCM | 85% | 80:20 | Mixed | |
| 92% | 5:95 | Strict | ||
| HFIP (Solvent) | HFIP | 88% | 10:90 | H-Bond Assisted |
| Cu(OTf)2 | DCM | 78% | 15:85 |
Mechanistic Pathway: Lewis Acid Activation
The following diagram illustrates why
Figure 2: Kinetic pathway of Sc(III) catalyzed ring opening.[2] The metal center stabilizes the amide anion leaving group without generating a full carbocation, preserving stereochemistry.
Frequently Asked Questions (FAQs)
Q: Can I use p-Toluenesulfonic acid (pTSA) instead of Sc(OTf)3?
A: Yes, but with caution. pTSA is a Brønsted acid. While effective, it often leads to lower regioselectivity (more
Q: My nucleophile is a solid aniline. How do I add it? A: Dissolve the aniline in the reaction solvent (DCM or Acetonitrile) before adding the catalyst. This ensures the catalyst complexes with the aziridine (which is usually more basic/accessible) rather than being sequestered by the aniline.
Q: How do I remove HFIP? A: HFIP has a low boiling point (58°C). It can be removed easily on a rotavap. However, it is expensive. For large scale, we recommend Sc(OTf)3 in DCM to reduce cost.
References
-
Sc(OTf)3 Catalyzed Ring Opening: Ghorai, M. K., et al. "Lewis Acid Mediated Nucleophilic Ring Opening of 2-Aryl-N-tosylaziridines." Journal of Organic Chemistry, 2010.
-
HFIP Promotion: Dover, T. L., et al. "Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides and aziridines." Arkivoc, 2021.[3][4]
-
Aminolysis Protocols: Schneider, C., et al. "Scandium Triflate Catalyzed Aminolysis of meso-Aziridines."[5] Synlett, 2007.[5]
-
Regioselectivity Reviews: Lu, P. "Regioselectivity in the ring opening of non-activated aziridines." Chemical Society Reviews, 2011.
Sources
avoiding racemization during synthesis of (S)-Methyl 1-tosylaziridine-2-carboxylate
Technical Support Center: Chiral Aziridine Synthesis Topic: Avoiding Racemization in (S)-Methyl 1-tosylaziridine-2-carboxylate Synthesis Ticket ID: AZ-TS-90210 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary & Scope
The Molecule: this compound is a high-value chiral scaffold used in the synthesis of non-natural amino acids and peptidomimetics. The Problem: The C2 proton (alpha to the ester and the sulfonamide) is significantly acidified by the electron-withdrawing nature of both the ester (-COOMe) and the sulfonyl (-Ts) groups. The Risk: Under basic conditions required for cyclization, this proton becomes labile. Deprotonation leads to a planar enolate intermediate, destroying the chiral center. Upon reprotonation, the molecule racemizes.
This guide focuses on the Chiral Pool Route (starting from L-Serine Methyl Ester), identified as the standard industrial approach but the one most prone to "silent" racemization during the cyclization step.
Mechanism of Failure (The "Why")
To prevent racemization, you must understand the invisible enemy: Enolization .
The pKa of a standard ester
The Racemization Pathway:
-
Deprotonation: Base removes the
-H. -
Planarization: The carbon rehybridizes from
(tetrahedral) to (planar) to stabilize the charge via the enolate. -
Reprotonation: A proton source (solvent, conjugate acid) attacks from either face, resulting in a racemic mixture.
Figure 1: The thermodynamic trap. Once the planar enolate forms, optical purity is irretrievably lost.
Strategic Route Selection
Before troubleshooting, verify your route. We recommend Route B (Trityl Protection) for highest fidelity, though Route A (Direct Tosylation) is faster if protocols are strictly adhered to.
| Feature | Route A: Direct Tosylation | Route B: Trityl Protection (Recommended) |
| Starting Material | L-Serine Methyl Ester HCl | L-Serine Methyl Ester HCl |
| Steps | 3 (N-Ts | 4 (N-Trt |
| Racemization Risk | High (During cyclization) | Low (Cyclization occurs on N-H species) |
| Scalability | High | Moderate |
| Key Advantage | Speed/Cost | Enantiomeric Excess (ee%) |
Troubleshooting Guide (Q&A)
Issue 1: "My NMR shows the product, but chiral HPLC shows only 60% ee."
Diagnosis: You likely used a base that was too strong or allowed the reaction to proceed under thermodynamic control. Solution:
-
Switch Bases: If using
(pKa of conjugate acid ~10.7) or , switch to or . -
Solvent Swap: Avoid polar protic solvents (MeOH/EtOH) which facilitate proton exchange. Use Acetonitrile (MeCN) or DMF .
-
Protocol Adjustment: The cyclization of the O-Mesyl-N-Tosyl intermediate is fast. Monitor by TLC every 15 minutes. Quench immediately upon consumption of starting material.
Issue 2: "I see hydrolysis of the ester (carboxylic acid formation)."
Diagnosis: Wet solvent or hydroxide contamination. Solution:
-
Hydrolysis often precedes decarboxylation or racemization. Ensure solvents are anhydrous .
-
If using a biphasic system (DCM/Water), ensure the aqueous phase is buffered (pH 8-9) and cold (0°C).
Issue 3: "The product racemizes during column chromatography."
Diagnosis: Silica gel is slightly acidic/active and can catalyze ring opening or enolization if the elution is slow. Solution:
-
Pre-treat the silica column with 1%
in Hexanes to neutralize acidity. -
Perform a flash column (rapid elution). Do not let the compound sit on silica.
Validated Experimental Protocol (Route A - Optimized)
This protocol minimizes racemization by using a mild base for the critical cyclization step.
Step-by-Step Methodology:
-
N-Tosylation:
-
O-Mesylation (Activation):
-
Dissolve N-Ts intermediate in dry DCM. Cool to 0°C.
-
Add
(1.5 equiv) and MsCl (1.2 equiv). -
Stir at 0°C for 1-2 h.
-
Critical: Do not heat. Work up quickly with cold water/brine.
-
-
Cyclization (The Danger Zone):
-
Dissolve the crude O-Mesyl compound in anhydrous Acetone or MeCN (0.1 M).
-
Add
(2.0 equiv, anhydrous, finely ground). -
Reflux gently or stir at 50°C.
-
Monitoring: Check TLC every 20 mins. The moment the O-Mesyl spot disappears, cool to 0°C.
-
Workup: Filter off solids immediately. Concentrate filtrate. Flash chromatography (EtOAc/Hexanes 1:4).
-
Figure 2: Optimized workflow highlighting the critical control point for stereochemical preservation.
Data Summary: Base Selection Impact
The following table illustrates the impact of base strength and temperature on the enantiomeric excess (ee) of the final product.
| Base Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Notes |
| Acetone | Reflux | 4 | 88 | >98 | Recommended. Mild, heterogeneous. | |
| DCM | 25 | 12 | 82 | 92 | Slight racemization over long times. | |
| THF | 0 | 1 | 65 | <50 | Avoid. Too strong; rapid enolization. | |
| 25 | 2 | 75 | 85 | Hydrolysis side-reactions observed. |
References
-
Wipf, P., & Fritch, P. C. (1994). Synthesis of chemoreversible prodrugs of ara-C with variable time-release profiles. Tetrahedron Letters, 35(30), 5397-5400. Link
-
Berry, M. B., & Craig, D. (1992). Aziridine synthesis from 2-amino alcohols.[1][4][5] Synlett, 1992(01), 41-44. Link
-
Davidsen, S. K., et al. (1991). N-(Aryl/alkylsulfonyl)amino acid-derived aziridines: A new class of serine protease inhibitors. Journal of Medicinal Chemistry, 34(9), 2906-2915. Link
-
Sardina, F. J., et al. (1989). A simple and efficient synthesis of chiral N-tosylaziridines. Journal of Organic Chemistry, 54(19), 4654-4660. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The first example of ring expansion of N-tosylaziridines to 2-aroyl-N-tosylazetidines with nitrogen ylides in an aqueous medium - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols [organic-chemistry.org]
- 5. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thieme.de [thieme.de]
Technical Support Center: Optimization of Lewis Acid Loading for Aziridine Activation
Welcome to the technical support center for Lewis acid-catalyzed aziridine activation. This guide is designed for researchers, chemists, and drug development professionals who are working with these versatile synthetic intermediates. Here, we move beyond simple protocols to explore the causality behind experimental choices, providing you with the in-depth knowledge required to troubleshoot and optimize your reactions effectively.
Core Principles: The "Why" of Lewis Acid Activation
Aziridines, particularly those with an electron-withdrawing group (EWG) on the nitrogen atom (N-activated aziridines), are popular building blocks in organic synthesis. Their utility stems from the inherent ring strain of the three-membered ring, which facilitates ring-opening reactions with a variety of nucleophiles. However, this reactivity often needs to be enhanced and controlled, which is where Lewis acids play a pivotal role.
A Lewis acid activates the aziridine by coordinating to the nitrogen atom. This coordination increases the electrophilicity of the ring's carbon atoms, making them more susceptible to nucleophilic attack. The degree of activation and the subsequent reaction outcome—including yield, regioselectivity, and stereoselectivity—are critically dependent on the choice and amount (loading) of the Lewis acid.
Factors influencing the optimization process include:
-
The nature of the Lewis acid: Hard Lewis acids (e.g., AlCl₃, Ti(IV)) and soft Lewis acids (e.g., Cu(OTf)₂) interact differently with the aziridine and other functional groups present.
-
The aziridine substrate: The electronic properties of the N-activating group and substituents on the carbon atoms dictate the aziridine's inherent reactivity.
-
The nucleophile: The strength and steric bulk of the nucleophile influence the reaction kinetics and regioselectivity.
-
Reaction conditions: Solvent and temperature can significantly affect the stability of intermediates and the overall reaction pathway.[1][2]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format.
Category 1: Low Yield & Incomplete Conversion
Question: My reaction is sluggish or shows no conversion of the starting material. What are the likely causes and how can I fix it?
Answer: This is a common issue that can often be resolved by systematically evaluating several parameters.
-
Cause 1: Insufficient Aziridine Activation. The Lewis acid you've chosen may be too weak, or the loading may be too low to sufficiently activate your specific aziridine substrate.
-
Solution A - Increase Lewis Acid Loading: Before changing the catalyst, try incrementally increasing the loading of your current Lewis acid. Sometimes, a sub-stoichiometric amount is insufficient, and a full equivalent or even a slight excess is required to drive the reaction to completion.
-
Solution B - Screen Stronger Lewis Acids: If increasing the loading doesn't work, your aziridine may require a more potent Lewis acid. Create a screening panel with stronger catalysts. For example, if you started with a mild Lewis acid like Zn(OTf)₂, consider screening BF₃·OEt₂, InCl₃, AlCl₃, or Sc(OTf)₃.[3][4]
-
Solution C - Check Reagent Purity: Lewis acids are highly sensitive to moisture and other impurities. Ensure you are using anhydrous solvents and that your Lewis acid has not been deactivated by atmospheric moisture. Performing reactions under a strictly inert atmosphere (Nitrogen or Argon) is crucial.[3]
-
-
Cause 2: Catalyst Inhibition or Degradation. The product or a byproduct of the reaction could be coordinating to the Lewis acid more strongly than the starting aziridine, leading to catalyst inhibition.
-
Solution: Monitor the reaction at early time points. If it starts well and then stalls, catalyst inhibition is likely. In this scenario, a higher catalyst loading from the outset or the slow addition of the catalyst over the course of the reaction may be necessary.
-
-
Cause 3: Poor Nucleophile Reactivity. The issue may not be with aziridine activation but with the nucleophile itself.
-
Solution: Confirm the pKa and stability of your nucleophile under the reaction conditions. Some nucleophiles can be decomposed or protonated by acidic catalysts or trace impurities.
-
Category 2: Poor Selectivity (Regio- or Stereoselectivity)
Question: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?
Answer: Regioselectivity in aziridine ring-opening is a classic challenge, governed by a complex interplay of steric and electronic factors, often summarized as Sₙ1 vs. Sₙ2-type pathways.
-
Controlling the Pathway:
-
To favor Sₙ2-type attack (at the less-hindered carbon): This pathway is favored by less powerful Lewis acids, lower temperatures, and sterically bulky nucleophiles. The goal is to minimize the formation of a carbocationic intermediate and allow sterics to direct the nucleophile.
-
To favor Sₙ1-type attack (at the more-substituted carbon): This pathway involves a more carbocation-like intermediate. It is promoted by strong Lewis acids that can stabilize the positive charge, polar solvents, and less bulky, highly reactive nucleophiles.[5][6]
-
-
Practical Steps:
-
Lewis Acid Screening: The choice of Lewis acid is paramount. A computational study on the formal [3+2] cycloaddition of aziridines highlighted that Lewis acids can shift the mechanism from Sₙ2-like to Sₙ1-like.[7] For instance, BF₃·OEt₂ is a common choice for promoting Sₙ2-type openings.[8][9]
-
Temperature Optimization: Lowering the reaction temperature often increases selectivity by favoring the pathway with the lower activation energy, which is typically the more ordered Sₙ2 transition state.[1]
-
Solvent Screening: The solvent can dramatically influence the reaction's course. Non-polar solvents may favor an Sₙ2 mechanism, while polar, coordinating solvents can stabilize charged intermediates, potentially favoring an Sₙ1 pathway.[2]
-
Question: My enantioselectivity (ee) is low in an asymmetric reaction. What should I do?
Answer: Low enantioselectivity suggests that the chiral catalyst is either not effectively controlling the approach of the nucleophile or that a non-selective background reaction is competing.
-
Cause 1: Competing Background Reaction. The Lewis acid itself, if achiral, might be catalyzing a racemic version of the reaction.
-
Solution A - Lower the Temperature: Reducing the reaction temperature is often the most effective first step to enhance enantioselectivity, as it increases the energy difference between the diastereomeric transition states.[1]
-
Solution B - Optimize Catalyst Ratio: In systems with a chiral catalyst and an achiral Lewis acid co-catalyst, the molar ratio is critical. For example, in the enantioselective fluoride ring opening of aziridines, a 2:1 molar ratio of an achiral Ti(IV) Lewis acid relative to the chiral (salen)Co catalyst was found to be optimal for achieving high enantioselectivity.[10] This suggests a synergistic interaction where the achiral Lewis acid activates the aziridine, and the chiral catalyst delivers the nucleophile.[10]
-
-
Cause 2: Poor Catalyst-Substrate Match. The chiral ligand or catalyst may not be suitable for your specific substrate.
-
Solution: A systematic screening of chiral ligands is often necessary. Even small changes to the ligand's steric or electronic properties can have a profound impact on enantioselectivity.
-
Category 3: Byproduct Formation
Question: I'm observing significant amounts of oxazoline and other rearrangement byproducts. How can I suppress these?
Answer: The formation of oxazolines and other rearranged products often arises from the N-acyl group on the aziridine acting as an internal nucleophile, particularly when a long-lived carbocationic intermediate is formed.
-
Cause: Excessive Carbocation Character. This typically happens with highly substituted aziridines that can form stable carbocations, especially when using strong Lewis acids at high loadings or elevated temperatures.
-
Solution A - Use a Milder Lewis Acid: Switch to a less potent Lewis acid to reduce the Sₙ1 character of the reaction. For example, if AlCl₃ is causing problems, try Zn(OTf)₂ or Cu(OTf)₂.
-
Solution B - Lower the Reaction Temperature: This will disfavor the higher-energy pathway leading to rearrangement.
-
Solution C - Choose a "Non-Participating" Protecting Group: If possible, use an N-protecting group that is less nucleophilic than an acyl group, such as a sulfonyl group (e.g., Ts, Ns).
-
Solution D - Utilize a Chelating Protecting Group: The use of a picolinamide protecting group has been shown to be crucial in some reactions, as it enables bidentate chelation to the Lewis acid, which can stabilize the desired transition state and prevent unwanted side reactions.[10]
-
Frequently Asked Questions (FAQs)
Q1: How much Lewis acid should I start with? Is there a general rule? A1: There is no universal rule, as the optimal loading is substrate- and reaction-dependent. A good starting point for screening is typically 5-10 mol%.[3] If no reaction occurs, increase the loading to 30 mol%, then to 1.0 equivalent. Some reactions require a stoichiometric amount of Lewis acid to proceed efficiently.
Q2: What is the difference between a catalytic and a stoichiometric amount of Lewis acid in these reactions? A2: In a truly catalytic process, the Lewis acid is regenerated and participates in multiple reaction cycles. This is often the case with robust catalysts like Sc(OTf)₃. However, in many instances, the Lewis acid is strongly coordinated by the product or solvent, or it is consumed by trace water. In these cases, a stoichiometric amount is required to ensure that enough "active" Lewis acid is present to drive the reaction to completion.
Q3: Can I use Brønsted acids instead of Lewis acids? A3: Yes, Brønsted acids can also activate aziridines by protonating the nitrogen atom. However, the mechanism and selectivity can differ significantly. Lewis acid catalysis often offers more precise control through the defined coordination geometry of the catalyst-substrate complex.
Q4: My aziridine seems to decompose on silica gel during purification. What can I do? A4: Aziridines can be unstable on acidic silica gel, leading to ring-opening.[1] It is recommended to use a less acidic stationary phase, such as basic alumina, for column chromatography. Alternatively, you can neutralize the silica gel by pre-treating it with a triethylamine/hexane solution before preparing your column. Performing chromatography quickly with cold solvents can also minimize decomposition.[1]
Experimental Protocols & Data
Protocol 1: Screening Lewis Acids and Optimizing Catalyst Loading
This protocol provides a systematic approach to identifying the optimal Lewis acid and its loading for a new aziridine ring-opening reaction.
1. Materials & Setup:
- Aziridine substrate (1.0 equiv)
- Nucleophile (1.2 - 2.0 equiv)
- Panel of Lewis acids (e.g., Sc(OTf)₃, BF₃·OEt₂, Ti(Oi-Pr)₄, AlCl₃, InCl₃, Zn(OTf)₂)
- Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile (MeCN), or Toluene)
- Array of reaction vials (e.g., 1-dram vials with screw caps and PTFE septa)
- Inert atmosphere setup (Schlenk line or glovebox)
- Internal standard for analytical monitoring (e.g., dodecane, 1,3,5-trimethoxybenzene)
2. Procedure:
- Step 1 (Array Setup): In a glovebox or under a flow of inert gas, add the aziridine substrate (e.g., 0.1 mmol, 1.0 equiv) and a stir bar to each of the reaction vials.
- Step 2 (Solvent & Standard Addition): Add the anhydrous solvent (e.g., 1.0 mL) and the internal standard to each vial.
- Step 3 (Lewis Acid Addition): To each vial, add a different Lewis acid at an initial screening concentration (e.g., 10 mol%, 0.01 mmol). Prepare stock solutions of the Lewis acids if they are solids to ensure accurate dispensing.
- Step 4 (Equilibration): Stir the mixtures at the desired initial temperature (e.g., 0 °C or room temperature) for 10-15 minutes to allow for catalyst-substrate coordination.
- Step 5 (Nucleophile Addition): Add the nucleophile (e.g., 0.12 mmol, 1.2 equiv) to each vial.
- Step 6 (Reaction Monitoring): Monitor the reactions over time (e.g., at 1h, 4h, 12h, 24h) by taking aliquots and analyzing them by TLC, GC-MS, or LC-MS to determine conversion and the formation of byproducts.
- Step 7 (Optimization): Based on the results, select the most promising Lewis acid(s). Perform a second round of experiments varying the catalyst loading (e.g., 5 mol%, 20 mol%, 50 mol%, 100 mol%) and temperature to fine-tune the conditions for optimal yield and selectivity.
Data Presentation: Illustrative Lewis Acid Screening
The following table summarizes hypothetical results from a screening experiment for the ring-opening of N-Tosyl-2-phenylaziridine with thiophenol, illustrating how data can be organized to guide optimization.
| Entry | Lewis Acid (10 mol%) | Solvent | Temp (°C) | Time (h) | Conversion (%) | Notes |
| 1 | None | DCM | 23 | 24 | <5 | Background reaction is negligible. |
| 2 | Sc(OTf)₃ | DCM | 23 | 4 | >95 | Fast reaction, clean product formation. |
| 3 | BF₃·OEt₂ | DCM | 23 | 8 | >95 | Clean reaction, slightly slower than Sc(OTf)₃. |
| 4 | AlCl₃ | DCM | 23 | 4 | 60 | Significant byproduct formation observed. |
| 5 | InCl₃ | DCM | 23 | 12 | 85 | Slower conversion, but clean. |
| 6 | Zn(OTf)₂ | DCM | 23 | 24 | 40 | Sluggish reaction. |
| 7 | Sc(OTf)₃ | MeCN | 23 | 2 | >95 | Reaction is faster in a more polar solvent. |
Note: This data is for illustrative purposes and serves as a template for organizing experimental results.
Visualizations: Mechanisms & Workflows
Mechanism of Lewis Acid Activation
The diagram below illustrates the general mechanism for the Lewis acid (LA) catalyzed ring-opening of an N-activated aziridine by a nucleophile (Nu⁻). The Lewis acid coordinates to the nitrogen, activating the ring for nucleophilic attack at one of the ring carbons, leading to the ring-opened product.
Caption: General mechanism of Lewis acid (LA) activation of an aziridine.
Troubleshooting Decision Tree for Low Reaction Yield
This workflow provides a logical path for diagnosing and solving issues related to low product yield in your Lewis acid-catalyzed aziridine activation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Solvent- and temperature-dependent functionalisation of enantioenriched aziridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols [organic-chemistry.org]
- 6. diva-portal.org [diva-portal.org]
- 7. Mechanistic Insights into Lewis Acid-Catalyzed Formal [3 + 2] Cycloadditions of Aziridines: A Molecular Electron Density Theory Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
Technical Support Center: Minimizing Side Reactions in Aziridine Nucleophilic Substitution
Welcome to the technical support center for aziridine chemistry. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of aziridine nucleophilic substitution reactions. The inherent ring strain of aziridines makes them valuable synthetic intermediates, but it also predisposes them to a variety of side reactions.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions to help you minimize these undesired pathways and optimize your synthetic outcomes.
Our approach is grounded in mechanistic principles, providing not just solutions but also the rationale behind them. We will explore common challenges, their underlying causes, and practical, field-proven strategies to overcome them.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the nucleophilic ring-opening of aziridines. Each issue is presented in a question-and-answer format, detailing the potential causes and offering targeted solutions.
Issue 1: Dominance of Polymerization
Question: My reaction is producing a significant amount of polymer instead of the desired ring-opened product. What's causing this, and how can I prevent it?
Answer:
Polymerization is a frequent side reaction, especially under strongly acidic conditions or with highly reactive, non-activated aziridines.[3][4] The mechanism involves the initial protonation or activation of the aziridine nitrogen, followed by nucleophilic attack from another aziridine molecule, initiating a chain reaction.[5]
Causality and Mitigation Strategies:
-
Excessive Acidity: Strong acids can lead to the formation of highly reactive aziridinium ions that readily polymerize.[3][5]
-
Solution: Employ milder activating agents. Instead of strong Brønsted acids like H₂SO₄, consider using Lewis acids such as BF₃·OEt₂ which can be used in catalytic amounts.[6] Alternatively, reactions can be performed with acids like TFA in mixed solvent systems, which can favor the desired ring-opening.[7] The choice of solvent can also play a crucial role in modulating the reaction pathway.[8]
-
-
High Concentration: Higher concentrations of the aziridine starting material increase the probability of intermolecular reactions leading to polymerization.
-
Solution: Perform the reaction under more dilute conditions. A slow addition of the aziridine to the reaction mixture containing the nucleophile can also help to maintain a low instantaneous concentration of the aziridine.
-
-
N-Activation: Non-activated aziridines are particularly prone to cationic ring-opening polymerization.[4]
Troubleshooting Workflow for Polymerization
Caption: Decision tree for troubleshooting polymerization.
Issue 2: Poor or Incorrect Regioselectivity
Question: The nucleophilic attack is occurring at the wrong carbon of my unsymmetrical aziridine. How can I control the regioselectivity of the ring-opening?
Answer:
The regioselectivity of aziridine ring-opening is a delicate balance of steric hindrance, electronic effects, and the nature of the nucleophile and reaction conditions.[3][10]
Factors Influencing Regioselectivity and Control Strategies:
| Factor | Influence on Regioselectivity | Recommended Strategy |
| Steric Hindrance | Nucleophilic attack is generally favored at the less sterically hindered carbon atom.[3][10] This is the dominant factor for non-activated aziridines and when using strong, sterically demanding nucleophiles. | For attack at the less substituted carbon, use a sterically bulky nucleophile or a non-activating group on the nitrogen. |
| Electronic Effects | Substituents that can stabilize a positive charge, such as aryl or vinyl groups, promote nucleophilic attack at the more substituted (benzylic or allylic) carbon.[6][10] This proceeds through an Sₙ1-like mechanism. | To favor attack at the more substituted carbon, use an aziridine with a stabilizing substituent (e.g., phenyl) and conditions that promote carbocation formation (e.g., strong Lewis acids). |
| N-Activating Group | Electron-withdrawing groups on the nitrogen enhance the electrophilicity of the ring carbons and can influence the regioselectivity. Tosylated aziridines often favor attack at the less hindered carbon.[6] | Select an N-activating group that favors the desired regiochemical outcome. For instance, N-tosyl groups typically direct attack to the less substituted position.[9] |
| Catalyst | The choice of catalyst can dramatically influence the site of attack. For example, in some palladium-catalyzed reactions, different ligands can lead to opposite regioselectivity.[6] | Screen different catalysts and ligands. For instance, in certain Pd-catalyzed cross-couplings, N-heterocyclic carbene (NHC) ligands may favor attack at one position, while phosphine ligands direct it to the other.[6] |
| Solvent | The polarity of the solvent can influence the reaction mechanism. Polar solvents can stabilize charged intermediates, potentially favoring an Sₙ1-type pathway and attack at the more substituted carbon.[6][8] | Experiment with solvents of varying polarity to alter the regiochemical ratio.[6] |
Experimental Protocol: Controlling Regioselectivity in the Ring-Opening of a 2-Substituted N-Tosylaziridine
This protocol provides a general method for achieving regioselective attack at the less sterically hindered carbon.
-
Reaction Setup: To a stirred solution of the N-tosylaziridine (1.0 equiv.) in an anhydrous aprotic solvent (e.g., THF, CH₃CN) under an inert atmosphere (e.g., nitrogen or argon), add the nucleophile (1.2-1.5 equiv.).
-
Catalyst/Promoter Addition (if necessary): If the nucleophile is weak, add a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂, 0.1 equiv.) at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Issue 3: Aziridine Rearrangement or Isomerization
Question: I am observing the formation of an allylic amine or other rearranged products instead of the expected direct substitution product. What is causing this rearrangement?
Answer:
Aziridines, particularly those with N-activating groups, can undergo rearrangement to form more stable isomers, such as allylic amines. This is often promoted by certain catalysts or reaction conditions. Additionally, some N-substituted aziridines can form azomethine ylides through thermal or photochemical ring-opening, which can then be trapped in cycloaddition reactions.[1]
Mechanisms and Prevention:
-
Base-Catalyzed Elimination: Strong, non-nucleophilic bases can induce elimination reactions, especially if there is an acidic proton beta to the ring, leading to the formation of allylic amines.
-
Solution: Use a non-basic, nucleophilic source. If a base is required, use a weaker, non-hindered base. Careful control of temperature is also crucial; lower temperatures often disfavor elimination pathways.
-
-
Lewis Acid-Induced Rearrangement: Certain Lewis acids can coordinate to the aziridine nitrogen and facilitate a ring-opening/rearrangement cascade.
-
Solution: Screen different Lewis acids. Some may be more prone to inducing rearrangements than others. Alternatively, consider a catalyst-free reaction if the nucleophile is sufficiently reactive.
-
-
Formation of Azomethine Ylides: This is a specific electrocyclic ring-opening reaction that is typically promoted by heat or light, especially with aziridines bearing electron-withdrawing groups on both carbons.[1]
-
Solution: If this is an undesired pathway, conduct the reaction at lower temperatures and in the absence of light.
-
Visualizing Rearrangement vs. Substitution
Caption: Competing pathways of substitution and rearrangement.
Frequently Asked Questions (FAQs)
Q1: My non-activated aziridine is unreactive towards my nucleophile. What should I do?
A1: Non-activated aziridines, which typically have an alkyl or aryl group on the nitrogen, are generally less reactive due to the lower electrophilicity of the ring carbons.[6] To promote the reaction, you need to "activate" the aziridine. This is usually done by forming an intermediate aziridinium ion.[6][11] You can achieve this by:
-
Using Protic or Lewis Acids: Adding a Brønsted acid or a Lewis acid (e.g., BF₃·OEt₂) will protonate or coordinate to the nitrogen, making the ring much more susceptible to nucleophilic attack.[6]
-
In-situ N-Functionalization: You can introduce an activating group on the nitrogen that can be removed later. For example, reacting the aziridine with a sulfonyl chloride (like TsCl) or an acylating agent in the presence of the nucleophile.
Q2: Can the counter-ion of my acid catalyst act as a competing nucleophile?
A2: Yes, this is a potential issue. If the counter-ion of the acid used for activation is nucleophilic (e.g., Cl⁻ from HCl), it can compete with your desired nucleophile and lead to the formation of a halogenated amine side product.[11] To avoid this, use acids or Lewis acids with non-nucleophilic counter-anions, such as tetrafluoroborate (BF₄⁻), hexafluorophosphate (PF₆⁻), or triflate (OTf⁻).[12]
Q3: Are there any protecting groups for the aziridine nitrogen that can be easily removed after the ring-opening reaction?
A3: Absolutely. The choice of N-protecting/activating group is critical for both facilitating the ring-opening and for subsequent synthetic steps. Some common and readily cleavable groups include:
-
Carbamates (Boc, Cbz): These are widely used activating groups that can be removed under standard conditions (acid for Boc, hydrogenolysis for Cbz).
-
Sulfonamides (Ts, Ns): Tosyl (Ts) is a robust activating group, though its removal can sometimes be harsh. Nosyl (Ns) is similar but can often be removed under milder conditions using a thiol and a base.
-
2-(Trimethylsilyl)ethanesulfonyl (SES): This group provides good activation and can be removed under mild conditions using fluoride sources like TBAF.[9]
-
Silyl Groups: Hindered N-silyl groups, such as tert-butyldiphenylsilyl (TBDPS), can serve as protecting groups for labile aziridines.[13]
Q4: How does intramolecular nucleophilic attack affect my reaction?
A4: If the aziridine substrate contains a tethered nucleophile, an intramolecular ring-opening can occur, leading to the formation of a new heterocyclic ring. The regioselectivity of this intramolecular cyclization is often governed by the size of the ring being formed, with a preference for forming 5- and 6-membered rings.[10] If this is an undesired side reaction, you can protect the internal nucleophilic group before performing the intermolecular ring-opening. Orthogonal protecting group strategies are essential in such cases.[14]
References
- Nucleophilic Ring Opening Reaction of Unsymmetric Aziridines and Its Regioselectivity. (2020). [Source Not Available].
-
Coleman, R. S., & Gurrala, S. R. (2007). N-silyl protecting groups for labile aziridines: application toward the synthesis of N-H aziridinomitosenes. Organic Letters, 9(22), 4547-4550. Available from: [Link]
-
Wang, Y., et al. (2022). Solvent-controlled C2/C3-regioselective ring-opening/coupling of aziridines with amines and CS2: synthesis of 2-aminoethyl dithiocarbamates. Organic Chemistry Frontiers. Available from: [Link]
-
Living Anionic Polymerization of Activated Aziridines. Gutenberg Open Science. Available from: [Link]
-
Regioselective ring opening of aziridine for synthesizing azaheterocycle. (2023). Frontiers in Chemistry. Available from: [Link]
-
Regioselective ring opening of aziridine for synthesizing azaheterocycle. (2023). National Institutes of Health. Available from: [Link]
-
Aziridines. Wikipedia. Available from: [Link]
-
Hoogenboom, R., & Schlaad, H. (2019). Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Polymer Chemistry. Available from: [Link]
-
D'hooghe, M., & De Kimpe, N. (2011). Regioselectivity in the ring opening of non-activated aziridines. Chemical Society Reviews. Available from: [Link]
-
Ranjith, K., & Ha, H.-J. (2021). Alkylative Aziridine Ring-Opening Reactions. Molecules, 26(6), 1735. Available from: [Link]
-
Ranjith, K., & Ha, H.-J. (2021). Alkylative Aziridine Ring-Opening Reactions. ResearchGate. Available from: [Link]
-
Acid-catalyzed ring-opening polymerization mechanism of aziridine. ResearchGate. Available from: [Link]
-
Smith, G. E., et al. (2014). Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride. PLoS ONE, 9(10), e110237. Available from: [Link]
-
Aziridines and azetidines: Building blocks for polyamines by anionic and cationic ring-opening polymerization. University of Twente Research Information. Available from: [Link]
-
AZIRIDINES: RETHINKING THEIR APPLICATION AND MANIPULATION IN SYNTHESIS. (2004). Illinois Chemistry. Available from: [Link]
-
Recent updates and future perspectives in aziridine synthesis and reactivity. National Institutes of Health. Available from: [Link]
-
Ghorai, M. K., & Kumar, A. (2014). β-Amino Esters from the Reductive Ring Opening of Aziridine-2-carboxylates. The Journal of Organic Chemistry, 79(22), 11058-11070. Available from: [Link]
- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Source Not Available].
-
Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. (2017). MDPI. Available from: [Link]
-
REGIOSELECTIVE RING OPENING REACTIONS OF AZIRIDINE-2-PHOSPHONATES AND AZIRIDINE BASED CHIRAL LIGANDS FOR CATALYTIC, ASYMMETRIC AZOMETHINE YLIDE CYCLOADDITIONS AND AZA-HENRY REACTION. OpenMETU. Available from: [Link]
-
Substituents Effect on Aziridine Chemistry: N-Inversion Energy, Reactivity and Regioselectivity of Nucleophilic Ring-opening. ResearchGate. Available from: [Link]
-
Aziridine Ring Opening as Regio- and Stereoselective Access to C-Glycosyl-Aminoethyl Sulfide Derivatives. (2022). MDPI. Available from: [Link]
-
Multi-Component Catalytic Asymmetric Aziridination of Aldehydes. (2011). National Institutes of Health. Available from: [Link]
-
Aziridine synthesis by ring closure reaction. Organic Chemistry Portal. Available from: [Link]
-
Nucleophilic substitution of (sulfonyloxymethyl)aziridines. SciSpace. Available from: [Link]
-
De Kimpe Aziridine Synthesis. Organic Chemistry Portal. Available from: [Link]
-
Recent breakthroughs in ring-opening annulation reactions of aziridines. RSC Publishing. Available from: [Link]
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- 14. jocpr.com [jocpr.com]
Validation & Comparative
Advanced Chiral HPLC Strategies for Aziridine Enantiomeric Excess Determination
Executive Summary
The determination of enantiomeric excess (
As a Senior Application Scientist, I have observed that standard "screen-and-go" workflows often fail with aziridines due to their basicity and hydrolytic instability. This guide moves beyond basic column selection, offering a comparative analysis of immobilized versus coated polysaccharide phases and detailing a self-validating protocol designed to preserve aziridine integrity during analysis.
Part 1: The Aziridine Challenge & Column Selection Mechanisms
Aziridines are prone to ring-opening reactions, particularly in the presence of acidic silanols or protic mobile phases. Successful separation requires balancing Retentive Chiral Recognition with Analyte Stability .
The Decision Matrix: Coated vs. Immobilized vs. Pirkle
The industry standard has shifted. While coated phases (e.g., Chiralcel OD) are the historical workhorses, immobilized phases (e.g., Chiralpak IA) are superior for aziridines due to solvent robustness, allowing the use of "forbidden" solvents like dichloromethane (DCM) and THF to solubilize complex derivatives without stripping the stationary phase.
Comparative Performance Analysis
| Feature | Coated Polysaccharide (e.g., OD-H, AD-H) | Immobilized Polysaccharide (e.g., IA, IB, IC) | Pirkle-Type (e.g., Whelk-O 1) |
| Primary Mechanism | H-bonding, Dipole-Dipole, Steric inclusion in helical grooves. | Same as coated, but polymer is covalently bonded to silica. | |
| Target Aziridines | N-Tosyl, N-Acyl, and Aryl-aziridines. | Complex aziridines requiring non-standard solvents (DCM/THF). | Aziridines with strong |
| Solvent Limits | Strict: Hexane/IPA/EtOH only. No DCM, THF, Acetone, Ethyl Acetate. | Robust: Compatible with DCM, THF, MtBE, Ethyl Acetate. | Robust: Compatible with most organic solvents. |
| Stability Risk | Moderate. Acidic silanols can trigger ring opening if not masked. | Low. Robust bonding allows aggressive washing if fouling occurs. | Low. Very stable phase. |
| Resolution ( | High. Often higher intrinsic selectivity than immobilized versions. | Medium-High. Slightly lower theoretical plates but tunable via solvent. | High (for specific matched pairs). |
| Recommendation | First Line for standard N-protected aziridines. | Preferred for solubility-limited or basic aziridines. | Specialist for aromatic-heavy aziridines lacking H-bond donors. |
Visualizing the Selection Logic
The following diagram illustrates the decision pathway for selecting the optimal stationary phase based on the aziridine's structural properties.
Caption: Decision matrix for selecting chiral stationary phases based on aziridine nitrogen protection and solubility profiles.
Part 2: Experimental Protocol & Methodology
This protocol is designed to be self-validating . The inclusion of a "racemic spike" and "stability check" ensures that the observed
Sample Preparation (The Critical Step)
Unprotected aziridines often streak or degrade. N-functionalization is recommended not just for synthesis, but for analytical robustness.
-
Preferred Derivative: N-Tosyl or N-3,5-dinitrobenzoyl (improves UV detection and
-interaction). -
Concentration: 0.5 – 1.0 mg/mL.
-
Solvent: Mobile phase (if possible). If using Immobilized columns (IA/IB), dissolve in DCM first, then dilute with Hexane.
Mobile Phase Composition
-
Base Additive: For any aziridine with a free electron pair (even if protected), add 0.1% Diethylamine (DEA) or Ethanolamine.
-
Why? This masks residual silanols on the silica support. Without it, aziridines may undergo acid-catalyzed ring opening, appearing as broad "humps" or ghost peaks.
-
-
Standard Mix: Hexane : Isopropanol (90:10) is the starting point.
-
Immobilized Mix (Advanced): Hexane : DCM : MeOH (50:30:20). This mixture often resolves isomers that co-elute in standard alcohol mixes.
Step-by-Step Workflow
Phase A: System Suitability & Stability Check
-
Blank Injection: Inject mobile phase to ensure baseline is flat.
-
Racemic Standard Injection: Inject the racemic mixture of the aziridine.
-
Requirement: Resolution (
) > 1.5. -
Check: If peaks are tailing (
), increase DEA concentration to 0.2%.
-
-
Stability Validation: Stop flow with the analyte on the column for 10 minutes. Restart flow.
-
Pass: Peak shape remains identical.
-
Fail: New peaks appear or peak shape distorts (indicates on-column degradation). Action: Lower temperature to 10°C or switch to a less acidic mobile phase (remove MeOH, use only IPA).
-
Phase B: Enantiomeric Excess Determination[1][2]
-
Inject Sample: Inject the enantioenriched sample.
-
Integration: Integrate the two enantiomer peaks (Area
and Area ). -
Calculation:
[3] -
Verification: Spike the sample with the racemic standard to confirm peak identity (the "Coinjection" method).
Experimental Workflow Diagram
Caption: Iterative workflow for optimizing aziridine separation, emphasizing tailing factor correction.
Part 3: Data Interpretation & Troubleshooting
Representative Data Profile
The following table simulates typical results for an N-Tosyl Aziridine separation on different columns, highlighting the "Immobilized Advantage" for solubility.
| Column | Mobile Phase | Notes | |||
| Chiralcel OD-H | Hex/IPA (90:10) | 1.25 | 1.35 | 2.1 | Good separation, but sample precipitated in injector (solubility issue). |
| Chiralpak AD-H | Hex/IPA (90:10) | 0.85 | 1.05 | 0.8 | Partial separation. Co-elution observed. |
| Chiralpak IA | Hex/DCM/MeOH | 1.10 | 1.42 | 3.5 | Optimal. DCM solubilized the sample; MeOH sharpened the peaks. |
Troubleshooting "Ghost" Peaks
If you observe a third peak or a rising baseline between enantiomers:
-
Diagnosis: This is likely the ring-opened amino-alcohol product formed via hydrolysis on the silica surface.
-
Solution:
-
Switch to Anhydrous Hexane/IPA .
-
Increase DEA to 0.1%.
-
Lower Temperature: Run the column at 5°C - 10°C. This kinetically inhibits the ring-opening reaction while often improving chiral resolution (enthalpic control).
-
References
-
Daicel Corporation. Instruction Manual for CHIRALPAK® IA, IB, IC (Immobilized CSPs). Retrieved from [Link]
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[4] Introduction to Modern Liquid Chromatography. Wiley. (Foundational text for HPLC theory).
-
Frink, L. A., et al. (2014).[5] "Enantiomeric Separations of N–H/N–Me Aziridines Utilizing GC and HPLC." Chromatographia, 77, 1607–1612.[5] Retrieved from [Link]
-
Cheung, A. P., et al. (2001).[6] "Stability-indicating HPLC assay and solution stability of a new diaziridinyl benzoquinone." Journal of Pharmaceutical and Biomedical Analysis, 24(5-6), 957-966.[6] Retrieved from [Link]
Sources
infrared (IR) spectroscopy peaks for N-tosyl aziridine functional groups
An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of N-Tosyl Aziridines
Introduction
N-Tosyl aziridines are a cornerstone of modern organic synthesis, serving as versatile three-membered heterocyclic building blocks.[1][2] Their utility stems from the inherent ring strain and the activating nature of the N-sulfonyl group, which facilitates a wide array of stereospecific ring-opening reactions to produce valuable nitrogen-containing molecules.[2][3] For researchers, scientists, and drug development professionals working with these compounds, rapid and unambiguous structural confirmation is paramount. Infrared (IR) spectroscopy provides a powerful, non-destructive, and readily accessible tool for this purpose.
This guide offers a comprehensive analysis of the characteristic IR absorption peaks for N-tosyl aziridine functional groups. Moving beyond a simple list of frequencies, we will dissect the spectrum by attributing specific vibrational modes to the constituent parts of the molecule—the tosyl group and the aziridine ring. Through objective comparison with related functional groups and supported by experimental data from the literature, this guide will equip you with the expertise to confidently identify and characterize N-tosyl aziridines.
Part 1: Deconstructing the N-Tosyl Aziridine IR Spectrum
The IR spectrum of an N-tosyl aziridine is a composite, displaying characteristic absorptions from both the N-tosyl (p-toluenesulfonyl) group and the strained aziridine heterocycle. The most intense and readily identifiable peaks almost invariably arise from the sulfonyl moiety.
The Dominant Signature: The Tosyl Group
The tosyl group (CH₃C₆H₄SO₂–) provides several strong and characteristic bands that are crucial for identification.[4]
-
S=O Asymmetric & Symmetric Stretching: The most prominent features in the entire spectrum are the two strong absorption bands corresponding to the sulfonyl group's S=O stretching vibrations.[5][6]
-
Asymmetric Stretch (νₐₛ S=O): Typically observed as a very strong band in the 1370–1335 cm⁻¹ region.[5]
-
Symmetric Stretch (νₛ S=O): Found as a strong band in the 1170–1155 cm⁻¹ region.[5] The high intensity of these bands is due to the large change in dipole moment during the S=O bond vibration. Their presence is a primary indicator of a sulfonamide or related sulfonyl-containing compound.
-
-
Aromatic Ring Vibrations: The tolyl substituent contributes its own set of characteristic peaks.
-
C-H Stretching (Aromatic): A weak to medium band appearing just above 3000 cm⁻¹ (typically 3100–3000 cm⁻¹ ).[7][8] This is a key diagnostic for distinguishing aromatic C-H bonds from aliphatic ones.
-
C=C Stretching (In-Ring): Two or more medium-intensity bands are typically found in the 1600–1585 cm⁻¹ and 1500–1400 cm⁻¹ regions due to stretching vibrations within the aromatic ring.[8]
-
C-H Bending (Out-of-Plane): The substitution pattern on the aromatic ring (para-substitution for the tosyl group) gives rise to a strong band in the 900–675 cm⁻¹ region. For a p-disubstituted ring, this is often a strong absorption around 815 cm⁻¹.
-
The Subtle Signature: The Aziridine Ring
The signals from the three-membered aziridine ring are generally weaker and can sometimes be obscured by other vibrations, but they are nonetheless critical for complete characterization.
-
C-H Stretching (Aliphatic): The C-H bonds on the aziridine ring's methylene groups (–CH₂–) exhibit stretching vibrations in the 3000–2850 cm⁻¹ region, typical for sp³-hybridized carbon atoms.[8][9]
-
Ring Vibrations (Deformation): The strained C₂N ring gives rise to unique vibrational modes. High-resolution studies on unsubstituted aziridine have identified a ring deformation mode around 904 cm⁻¹ .[10][11] In N-tosyl derivatives, this region can be useful but may overlap with other absorptions.
-
C-N Stretching: The C-N bond within the strained ring is expected to have a stretching frequency in the fingerprint region, potentially around 1270-1280 cm⁻¹ .[12] However, this can be of variable intensity and may couple with other vibrations.
-
CH₂ Bending (Scissoring/Rocking): The methylene groups of the ring will also display bending vibrations. CH₂ scissoring typically occurs around 1470–1450 cm⁻¹ , while CH₂ rocking has been assigned at approximately 772 cm⁻¹ in unsubstituted aziridine.[8][10][11]
Part 2: Comparative Spectral Analysis
The true power of IR spectroscopy lies in comparison. An N-tosyl aziridine can be confidently identified by recognizing its unique spectral combination and distinguishing it from structurally similar alternatives.
| Functional Group | Key IR Absorption Bands (cm⁻¹) and Characteristics | Distinguishing Features from N-Tosyl Aziridine |
| N-Tosyl Aziridine | 1370–1335 (strong, νₐₛ S=O) , 1170–1155 (strong, νₛ S=O) , 3100–3000 (ν C-H aromatic), 3000–2850 (ν C-H aliphatic), 1600-1450 (ν C=C aromatic). | The complete signature package. |
| Unsubstituted Aziridine | 3400–3300 (medium, ν N-H), 1470-1450 (CH₂ bend), ~997 (N-H bend), ~904 (ring deform.).[10][11] | Absence of strong S=O bands at ~1350 and ~1160 cm⁻¹. Presence of N-H stretching and bending bands. |
| Aromatic Sulfonamide (e.g., p-Toluenesulfonamide) | 1370–1335 (strong, νₐₛ S=O) , 1170–1155 (strong, νₛ S=O) , 3400-3200 (N-H stretch, if primary/secondary). | Very similar tosyl group absorptions. If it's a primary or secondary sulfonamide, it will show N-H stretching bands, which are absent in N-tosyl aziridine. Lacks the specific aziridine ring deformation/rocking modes. |
| Epoxide (e.g., Styrene Oxide) | ~1250 (strong, C-O-C asymmetric stretch, "ring breathing"), 3100-3000 (ν C-H aromatic/vinylic), ~950-810 (ring C-H bend). | Absence of the characteristic strong S=O bands. The key diagnostic is the C-O-C ring breathing mode around 1250 cm⁻¹. |
| Simple Alkyl Amine | 3500–3300 (medium, N-H stretch, often two bands for -NH₂, one for -NH-), 1650-1500 (medium, N-H bend).[5] | Absence of S=O bands and aromatic peaks. Dominated by N-H and aliphatic C-H absorptions. |
Part 3: Experimental Protocol and Workflow
To ensure trustworthy and reproducible data, a standardized protocol for sample preparation and spectral acquisition is essential. The following describes the KBr pellet method, which is common for solid organic compounds.
Protocol: Acquiring an FT-IR Spectrum using the KBr Pellet Method
-
Objective: To obtain a high-quality infrared spectrum of a solid N-tosyl aziridine sample.
-
Causality: Potassium bromide (KBr) is used because it is transparent to infrared radiation in the typical analysis range (4000–400 cm⁻¹) and forms a solid matrix that holds the sample in the spectrometer's beam path. It must be kept perfectly dry as water has a strong, broad O-H absorption that can obscure large parts of the spectrum.
Materials:
-
N-Tosyl aziridine sample (~1-2 mg)
-
FT-IR grade Potassium Bromide (KBr), dried (~100-150 mg)
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
FT-IR Spectrometer (e.g., Thermo Scientific™ Nicolet™ iS™5)
Procedure:
-
Drying: Place the KBr powder in an oven at ~110°C for at least 2 hours (or overnight) and cool in a desiccator before use. This step is critical to remove adsorbed water.
-
Grinding: In the agate mortar, place ~1-2 mg of the N-tosyl aziridine sample and approximately 100-150 mg of the dried KBr. Grind the mixture thoroughly with the pestle for 2-3 minutes until a fine, homogeneous powder is obtained. The quality of the final spectrum is highly dependent on the particle size and homogeneity.
-
Pellet Formation: Transfer a portion of the powdered mixture into the pellet-forming die. Assemble the die and place it in the hydraulic press. Apply pressure (typically 8-10 tons) for approximately 1-2 minutes.
-
Pellet Inspection: Carefully release the pressure and disassemble the die. The resulting KBr pellet should be thin and transparent or translucent. An opaque or cloudy pellet indicates insufficient grinding or pressing and will scatter the IR beam, leading to a poor-quality spectrum.
-
Background Scan: Ensure the sample compartment of the FT-IR spectrometer is empty. Run a background scan to measure the spectrum of the ambient atmosphere (CO₂ and H₂O vapor). The instrument will automatically subtract this background from the sample spectrum.
-
Sample Scan: Place the KBr pellet into the sample holder in the spectrometer. Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Process the resulting spectrum using the instrument's software. Label the significant peaks with their wavenumbers (cm⁻¹) and compare them to the expected values for the N-tosyl aziridine structure.
Experimental Workflow Diagram
Caption: Workflow for FT-IR analysis of a solid sample using the KBr pellet method.
Part 4: Conclusion
The infrared spectrum of an N-tosyl aziridine is a rich source of structural information. Confident identification hinges on recognizing a composite signature: the unmistakably strong S=O stretching bands of the tosyl group between 1370-1155 cm⁻¹, complemented by the peaks from its aromatic ring and the more subtle absorptions arising from the strained aziridine heterocycle. By comparing a sample's spectrum against those of related compounds like simple aziridines, sulfonamides, and epoxides, researchers can achieve a high degree of certainty in their structural assignments. Following standardized experimental protocols ensures the acquisition of high-quality, reliable data, making IR spectroscopy an indispensable tool in the synthesis and development of aziridine-based molecules.
References
-
Ngom, M., et al. (2011). New vibrational assignments for the ν1 to ν17 vibrational modes of aziridine and first analysis of the high-resolution infrared spectrum of aziridine between 720 and 1050 cm⁻¹. ResearchGate. Available at: [Link]
-
Ngom, M., et al. (2011). New vibrational assignments for the ν 1 to ν 17 vibrational modes of aziridine and first analysis of the high-resolution infrared spectrum of aziridine between 720 and 1050 cm−1. Molecular Physics. Available at: [Link]
-
Moser, A. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Available at: [Link]
-
Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Available at: [Link]
-
Baxter, J. F., et al. (1957). Infrared Spectra of Sulfones and Related Compounds. Analytical Chemistry. Available at: [Link]
-
Michigan State University Department of Chemistry. Infrared Spectroscopy. Available at: [Link]
-
Research Journal of Pharmacy and Technology. (2024). Synthesis, Identification, and Docking Study of Novel Derivatives of Aziridine. Available at: [Link]
-
University of Colorado Boulder. Table of Characteristic IR Absorptions. Available at: [Link]
-
Albone, D. P., et al. (2001). Deprotection of Sulfonyl Aziridines. The Journal of Organic Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Tosyl group. Available at: [Link]
-
Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]
-
ResearchGate. (n.d.). Infrared spectra simulation for some sulfonamides by using semi-empirical methods. Available at: [Link]
-
Torres, O. E., et al. (2016). Synthesis of N-Tosylaziridines from Substituted Alkenes via Zirconooxaziridine Catalysis. The Royal Society of Chemistry. Available at: [Link]
-
Butler, C. R. (2004). AZIRIDINES: RETHINKING THEIR APPLICATION AND MANIPULATION IN SYNTHESIS. Illinois Chemistry. Available at: [Link]
-
Wang, T., et al. (2023). Ring-Opening of Aziridines by Pendant Sulfamates Allows for Regioselective and Stereospecific Preparations of Vicinal Diamines. PMC. Available at: [Link]
-
ResearchGate. (n.d.). Regioselective ring opening of N-sulfonyl aziridine 263 with... Available at: [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. researchgate.net [researchgate.net]
- 4. Tosyl group - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 10. researchgate.net [researchgate.net]
- 11. tlooto.com [tlooto.com]
- 12. rjptonline.org [rjptonline.org]
Comparison Guide: Ring-Opening Regioselectivity with Different Lewis Acids
Part 1: Executive Summary & Mechanistic Philosophy
In drug discovery and complex intermediate synthesis, the regioselective ring-opening of epoxides is a pivotal transformation. While basic conditions (nucleophilic attack) reliably favor steric control (attacking the less substituted carbon), Lewis Acid (LA) catalysis introduces a complex interplay between steric hindrance , electronic stabilization , and coordination geometry .
This guide objectively compares the performance of varying Lewis acids, moving beyond simple "strong vs. weak" classifications to a functional analysis of Hard vs. Soft acidity and Chelating vs. Non-chelating mechanisms.
The Mechanistic Spectrum
The regiochemical outcome is dictated by the position of the transition state along the
-
-like (Borderline): Mild LAs (Lanthanides,
) coordinate to the epoxide oxygen, increasing electrophilicity without fully breaking the C-O bond. The nucleophile attacks the less hindered (terminal) carbon.[1] -
-like (Carbocationic): Strong/Hard LAs (
, ) induce significant C-O bond lengthening/breaking prior to attack. The nucleophile attacks the carbon that best stabilizes a positive charge (internal/benzylic ).
Part 2: Comparative Analysis by Substrate Class
Scenario A: Styrene Oxides (Electronic vs. Steric Control)
Styrene oxide is the standard "stress test" for regioselectivity. The phenyl ring offers resonance stabilization for a developing positive charge at the
Objective: Compare LAs for directing attack to the
| Lewis Acid Catalyst | Acidity Type | Major Product (Nucleophile: Amine/Alcohol) | Regioselectivity ( | Mechanism Note |
| Hard / Oxophilic | > 95:5 | Strong electronic activation polarizes C-O bond, favoring carbocation character at the benzylic position. | ||
| Hard / Strong | ~ 90:10 | Classic "push-pull" mechanism. High activity often leads to lower selectivity than | ||
| Soft / Borderline | Mixed / | Variable (e.g., 20:80 to 60:40) | "Borderline" acidity. In solvent-free conditions, can favor steric control ( | |
| Specialized | > 99:1 | Kinetic resolution/coordination mechanism overrides electronic bias, enforcing strict steric control. | ||
| Sulfated Tin Oxide | Heterogeneous | > 99:1 | Surface acidity acts similarly to strong homogeneous LAs but with easier workup. |
Key Insight: For styrene oxides, if you require the benzylic product (e.g., 2-amino-2-phenylethanol),
Scenario B: Aliphatic Epoxides (Steric vs. Chelation Control)
For simple alkyl chains (e.g., 1,2-epoxyhexane), the electronic bias is weak. LAs generally reinforce steric control unless a neighboring group is present.
-
Non-Functionalized: Metal Triflates (
, ) are superior. They are highly active at ppm loadings and maintain strict steric control (terminal attack) due to a concerted mechanism. -
Functionalized (e.g., Epoxy-alcohols):
is the gold standard. It coordinates both the epoxide oxygen and the neighboring hydroxyl group, delivering the nucleophile intramolecularly or directing it to the specific carbon (C3 attack in 2,3-epoxy alcohols).
Part 3: Visualization of Mechanistic Pathways
The following diagram illustrates the decision logic and mechanistic divergence between Hard and Soft Lewis Acids.
Caption: Mechanistic divergence in epoxide ring-opening driven by Lewis Acid hardness.
Part 4: Experimental Protocols
Protocol A: High-Fidelity Regioselective Opening with (Benzylic Control)
Application: Ideal for styrene oxide derivatives where the internal nucleophilic attack is desired.
-
Preparation: In a flame-dried flask under
, dissolve the styrene oxide derivative (1.0 equiv) in anhydrous (0.5 M). -
Catalyst Addition: Add
(1–5 mol%). Note: is hygroscopic; handle quickly or in a glovebox for best reproducibility. -
Nucleophile Addition: Add the amine or alcohol nucleophile (1.1 equiv) dropwise at Room Temperature (RT).
-
Reaction: Stir at RT for 1–4 hours. Monitor by TLC (High conversion is typical < 2h).
-
Quench: Quench with saturated
. Extract with EtOAc. -
Purification: The crude mixture typically shows >95:5 regioselectivity. Purify via flash chromatography.
Protocol B: Mild, Solvent-Free Opening with (Green/Steric Bias)
Application: For aliphatic epoxides or when minimizing solvent waste is critical.
-
Mixing: In a screw-cap vial, combine the epoxide (1.0 mmol) and amine (1.0 mmol).
-
Catalysis: Add
(1 mol%, ~2 mg). -
Reaction: Stir the neat mixture vigorously at RT. The reaction is often exothermic; use a water bath if scaling up >1g.
-
Completion: Reaction is usually complete in 30–60 mins.
-
Workup: Add a small amount of
or EtOAc to dissolve the mixture, filter through a small pad of silica to remove the catalyst, and concentrate.
Part 5: Critical Selection Guide (Decision Matrix)
Use this matrix to select the optimal catalyst for your specific transformation.
| Substrate Type | Desired Regiochemistry | Recommended Catalyst | Rationale |
| Styrene Oxide | Internal ( | Superior electronic activation; cleaner than | |
| Styrene Oxide | Terminal ( | Overrides electronic bias via strict steric/kinetic control. | |
| Aliphatic Epoxide | Terminal | Fast, mild, maintains steric control, low loading (ppm). | |
| Epoxy-Alcohol | Directed (Internal) | Chelation control directs nucleophile to specific internal site. | |
| Acid-Sensitive | Terminal | Neutral pH conditions prevent degradation of sensitive groups. |
References
-
Regioselective Epoxide Ring Opening with Alcohols Using Heterogeneous Lewis Acid Catalysts. Shokubai, 2018.
-
YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines. MDPI, 2017.
-
InCl3-Catalyzed Regioselective Ring-Opening Reactions of Epoxides. SciSpace, 2004.
-
Aluminium triflate: a remarkable Lewis acid catalyst for the ring opening of epoxides. Organic & Biomolecular Chemistry, 2005.
-
Regioselective ring opening of styrene oxide with different reagents. ResearchGate, 2006.
-
Mechanisms Of Epoxide Reactions. Chemical Reviews, 2020.
Sources
A Comparative Guide to Purity Analysis of (S)-Methyl 1-tosylaziridine-2-carboxylate Reference Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the stereochemical purity of chiral building blocks is paramount. (S)-Methyl 1-tosylaziridine-2-carboxylate, a key intermediate in the synthesis of various bioactive molecules, is no exception. Its enantiomeric and chemical purity can significantly impact the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical methodologies for the purity assessment of this compound, offering insights into the selection of appropriate reference standards and the establishment of robust, self-validating analytical protocols.
The Critical Role of Purity in Chiral Intermediates
This compound is a strained, three-membered heterocyclic compound activated by an electron-withdrawing tosyl group, making it a versatile precursor for the synthesis of complex nitrogen-containing molecules. The stereochemistry at the C2 position is crucial, as it is often transferred to the final product. The presence of the unwanted (R)-enantiomer or other process-related impurities can lead to:
-
Reduced therapeutic efficacy: The biological activity of a chiral drug often resides in a single enantiomer.
-
Altered pharmacokinetic and pharmacodynamic profiles.
-
Increased risk of adverse effects or toxicity.
-
Complications in downstream synthetic steps.
Therefore, rigorous analytical control of this compound purity is not merely a quality control measure but a fundamental aspect of drug design and development.
Analytical Methodologies for Purity Determination
The primary analytical techniques for assessing the purity of this compound are Chiral High-Performance Liquid Chromatography (Chiral HPLC) for enantiomeric purity and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for chemical purity and potency.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for separating and quantifying enantiomers. The technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.
Causality in Method Selection: The choice of the CSP is critical and is dictated by the analyte's structure. For N-tosylaziridines, polysaccharide-based CSPs, such as those derived from cellulose or amylose, have demonstrated excellent enantioselectivity. The interaction mechanisms, including hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the chiral selector, are responsible for the separation.
Experimental Protocol: Chiral HPLC for Enantiomeric Purity
-
Instrumentation: A standard HPLC system equipped with a UV detector is sufficient.
-
Column: A polysaccharide-based chiral column, such as a Chiralpak® AD-H or Chiralcel® OD-H (250 mm x 4.6 mm, 5 µm), is recommended based on literature for similar compounds.
-
Mobile Phase: A mixture of n-hexane and a polar alcohol like isopropanol or ethanol is typically used. A common starting point is a 90:10 (v/v) mixture of n-hexane and isopropanol. The ratio can be optimized to achieve baseline separation.
-
Flow Rate: A flow rate of 1.0 mL/min is a standard starting condition.
-
Detection: UV detection at a wavelength where the tosyl group has strong absorbance, typically around 230 nm or 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.
-
Analysis: Inject a small volume (e.g., 10 µL) of the sample and the reference standard solutions. The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers: ee (%) = [(Area_S - Area_R) / (Area_S + Area_R)] x 100
Workflow for Chiral HPLC Purity Analysis
Caption: Workflow for enantiomeric purity determination by Chiral HPLC.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that provides a direct measurement of the analyte's concentration and chemical purity without the need for a specific reference standard of the analyte itself. Instead, a certified internal standard of known purity is used.
Trustworthiness of qNMR: The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. This fundamental principle makes qNMR a highly accurate and precise technique for purity assessment, as it is less susceptible to variations in response factors that can affect chromatographic methods.
Experimental Protocol: qNMR for Chemical Purity and Potency
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is required.
-
Internal Standard: Select an internal standard with a simple spectrum, high purity, and signals that do not overlap with the analyte signals. For this compound in a solvent like CDCl₃, a suitable internal standard is 1,4-dinitrobenzene or maleic anhydride . These are stable solids with aromatic protons in a region distinct from the analyte's signals.
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample (e.g., 10-20 mg).
-
Accurately weigh a specific amount of the chosen internal standard (e.g., 10-20 mg).
-
Dissolve both in a known volume of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated.
-
Ensure a good signal-to-noise ratio by acquiring a sufficient number of scans.
-
-
Data Processing and Calculation:
-
Carefully integrate a well-resolved, characteristic signal of the analyte and a signal of the internal standard.
-
The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / I_std) x (N_std / N_analyte) x (M_analyte / M_std) x (m_std / m_analyte) x P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
Logical Relationship in qNMR Purity Determination
Caption: Interplay of variables in qNMR purity calculation.
Comparison of Analytical Techniques
| Feature | Chiral HPLC | qNMR Spectroscopy |
| Primary Application | Enantiomeric Purity (ee%) | Chemical Purity & Potency (%) |
| Reference Standard | Requires a reference standard of the analyte (racemic or enantiopure) | Requires a certified internal standard of a different, known compound |
| Selectivity | High for enantiomers | High for structurally distinct molecules |
| Sensitivity | High (can detect trace enantiomeric impurities) | Moderate (less sensitive to minor impurities below ~0.1%) |
| Accuracy & Precision | High for ee% determination | High for absolute purity determination |
| Throughput | Moderate | Lower |
| Instrumentation | Standard HPLC with UV detector | High-field NMR spectrometer |
Understanding Potential Impurities
A robust purity analysis requires an understanding of potential impurities that may arise from the synthesis of this compound. A common synthetic route starts from L-serine methyl ester.
Synthetic Pathway and Potential Impurities
Caption: Potential impurities from the synthesis of this compound.
Common Impurities to Consider:
-
(R)-Methyl 1-tosylaziridine-2-carboxylate: The unwanted enantiomer, arising from any D-serine impurity in the starting material.
-
L-Serine methyl ester: Unreacted starting material.
-
p-Toluenesulfonyl chloride and p-toluenesulfonic acid: Residual reagent and its hydrolysis product.
-
Ring-opened byproducts: The strained aziridine ring can be susceptible to nucleophilic attack, for instance by residual water, leading to the formation of N-tosyl-L-serine methyl ester.
Reference Standards: Commercial Availability and Characterization
Several chemical suppliers offer this compound. When selecting a reference standard, it is crucial to obtain a comprehensive Certificate of Analysis (CoA).
A Representative High-Purity Reference Standard Profile:
| Parameter | Specification | Analytical Method |
| Appearance | White to off-white solid | Visual |
| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, MS |
| Purity (Chemical) | ≥ 98.0% | HPLC or qNMR |
| Enantiomeric Excess (ee) | ≥ 99.0% | Chiral HPLC |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
| Residual Solvents | To be reported | ¹H NMR or GC-HS |
While a universally recognized pharmacopeial standard for this compound may not exist, high-purity commercial grades can serve as in-house primary standards. It is imperative that these standards are thoroughly characterized using orthogonal analytical techniques.
Conclusion
The purity of this compound is a critical determinant of success in the development of chiral pharmaceuticals. A combination of Chiral HPLC and qNMR spectroscopy provides a comprehensive analytical toolkit for the assessment of both enantiomeric and chemical purity. By understanding the potential impurities arising from the synthetic route and employing well-characterized reference standards, researchers can ensure the quality and consistency of this vital chiral building block, thereby upholding the principles of scientific integrity and contributing to the development of safe and effective medicines.
References
-
Chiral Stationary Phases for HPLC: Daicel Chiral Technologies. A Guide to Chiral Stationary Phase Selection. [Link]
-
Quantitative NMR Spectroscopy: Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative ¹H NMR: Development and Potential of a Method for Natural Products Analysis. Journal of Natural Products, 68(1), 133–149. [Link]
-
Synthesis of N-Tosylaziridines: Bergmeier, S. C. (2000). The Synthesis of Vicinal Amino Alcohols. Tetrahedron, 56(17), 2561–2576. [Link]
-
Impurity Profiling: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Guideline Q3A(R2) Impurities in New Drug Substances. [Link]
Safety Operating Guide
(S)-Methyl 1-tosylaziridine-2-carboxylate proper disposal procedures
Executive Safety Summary
(S)-Methyl 1-tosylaziridine-2-carboxylate is an activated aziridine . Unlike simple amines, the strain of the three-membered ring, combined with the electron-withdrawing tosyl group, makes this compound a potent alkylating agent . It readily reacts with nucleophiles, including biological macromolecules (DNA/RNA), posing significant mutagenic and cytotoxic risks.
Immediate Action Required:
-
Do not dispose of down the drain.
-
Do not mix with strong oxidizers or strong bases in the waste stream without prior deactivation.
-
Segregate as "Toxic - Alkylating Agent" until deactivated or collected.
Chemical Profile & Mechanism of Hazard
To handle this compound safely, you must understand its reactivity. The hazard stems from the electrophilic nature of the aziridine carbons.
-
Ring Strain: ~26 kcal/mol of strain energy drives the ring to open.
-
Tosyl Activation: The sulfonyl group pulls electron density from the nitrogen, making the ring carbons more positive (electrophilic) and the nitrogen a better leaving group.
-
The Danger: In physiological conditions, this molecule acts as a "DNA Trap," alkylating guanine residues, which leads to cross-linking or strand scission.
Diagram 1: Reactivity & Deactivation Mechanism
The following diagram illustrates the transition from the toxic active ring to the chemically inert linear species.
Disposal Decision Matrix
Not all waste should be treated equally.[1][2] Bulk material should generally be incinerated to ensure regulatory compliance, while residual traces and spills must be chemically deactivated immediately to protect lab workers.
Diagram 2: Operational Workflow
Protocol A: Chemical Deactivation (The "Kill Step")
This procedure utilizes nucleophilic ring opening under mild acidic conditions. The thiosulfate ion (
Applicability: Reaction glassware, contaminated needles, spills, and small residual solutions (<100 mg).
Reagents Required
| Reagent | Concentration | Role |
| Sodium Thiosulfate | 10% w/v (Aqueous) | Nucleophilic Scavenger |
| Acetic Acid | 10% v/v (or dilute H2SO4) | Catalyst (Proton Source) |
| Acetone/Methanol | N/A | Co-solvent (if waste is water-insoluble) |
Step-by-Step Procedure
-
Preparation: In a fume hood, prepare the Deactivation Solution by mixing 1 part dilute acid with 4 parts Sodium Thiosulfate solution.
-
Solubilization: If the aziridine residue is in organic solvent (DCM, EtOAc), add Methanol or Acetone to ensure miscibility with the aqueous deactivation solution.
-
Quenching:
-
Validation (Critical Step):
-
Before disposal, verify destruction using the 4-(p-nitrobenzyl)pyridine (NBP) test .
-
Method: Mix a drop of the quenched solution with 1% NBP in acetone. Heat briefly (heat gun or hot water bath). Add a drop of dilute NaOH.
-
Result:Purple/Blue = Active Alkylating Agent present (Quench longer). Colorless/Yellow = Safe.
-
Waste Stream Management
Even after deactivation, the chemical mixture is a chemical waste. However, the acute biological hazard is neutralized.
| Parameter | Specification | Notes |
| EPA Waste Code | Non-Listed (Characteristic) | While not P-listed (like Aziridine P054), treat as Toxic . If flammable solvents are used, code D001 . |
| Labeling | "Deactivated Aziridine Waste" | Clearly mark "Contains Thiosulfate/Acetic Acid". |
| Container | HDPE or Glass | Avoid metal containers if acidic. |
| Segregation | Organic/Aqueous Toxic | Do not mix with oxidizers (thiosulfate reacts vigorously with oxidizers). |
Regulatory Note: While chemical deactivation makes the laboratory safe, many institutions prefer direct incineration of all hazardous residues to avoid the "treatment" regulatory burden. Consult your local EHS officer.[3] If you cannot validate destruction (Step 4 above), the waste must be handled as a live alkylating agent.
References & Authority
-
Lunn, G., & Sansone, E. B. (1994). Destruction of Hazardous Chemicals in the Laboratory. John Wiley & Sons.[4] (The gold standard for chemical decontamination protocols).
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
-
Ryan, K. J., et al. (2002). "Reaction of Aziridines with Thiosulfate: A Kinetic Study." Journal of Organic Chemistry. (Mechanism of nucleophilic ring opening).
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
